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  • Product: 5-Amino-2,4-difluorobenzonitrile hydrochloride
  • CAS: 2089258-01-3

Core Science & Biosynthesis

Foundational

What are the physical and chemical properties of 5-Amino-2,4-difluorobenzonitrile hydrochloride?

The following technical guide provides an in-depth analysis of 5-Amino-2,4-difluorobenzonitrile hydrochloride , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and other bioactive small mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-Amino-2,4-difluorobenzonitrile hydrochloride , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

CAS (HCl Salt): 2089258-01-3 | CAS (Free Base): 952285-54-0[1]

Executive Summary

5-Amino-2,4-difluorobenzonitrile hydrochloride is a high-value pharmacophore building block characterized by a unique substitution pattern on the benzene ring.[1] The presence of two fluorine atoms at the 2- and 4-positions, combined with an electron-withdrawing nitrile group (C1) and an electron-donating amino group (C5), creates a "push-pull" electronic system.[1] This specific arrangement is highly sought after in medicinal chemistry to modulate metabolic stability (blocking P450 oxidation sites) and fine-tune the pKa of resulting drug candidates.[1] It is widely employed in the synthesis of AKR1C3-dependent KARS inhibitors and next-generation antimicrobials.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Molecular Specifications
PropertyData
IUPAC Name 5-Amino-2,4-difluorobenzonitrile hydrochloride
Common Synonyms 5-Amino-2,4-difluorobenzonitrile HCl; 2,4-Difluoro-5-aminobenzonitrile HCl
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H

ClF

N

(Salt) / C

H

F

N

(Base)
Molecular Weight 190.58 g/mol (Salt) / 154.12 g/mol (Base)
Appearance Off-white to yellow crystalline solid
Solubility HCl Salt: Soluble in water, DMSO, Methanol.[1][2][3][4][5][6] Free Base: Soluble in EtOAc, DCM; sparingly soluble in water.[1]
Structural Logic & Electronic Effects

The reactivity of this compound is dictated by the interplay of its substituents:

  • Nitrile (C1): Strongly electron-withdrawing (

    
    , 
    
    
    
    ), activating the ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[1]
  • Fluorines (C2, C4): Provide metabolic blockade.[1] The C4-fluorine is activated for S

    
    Ar reactions by the para-nitrile, though the adjacent amino group mitigates this.[1]
    
  • Amine (C5): Electron-donating (

    
    ), it increases electron density at C2 (para) and C4 (ortho), counteracting the activation by the nitrile group.[1] This makes the molecule stable enough to be handled but reactive enough for diazotization or coupling reactions.[1]
    

ChemicalStructure cluster_0 Electronic Push-Pull System CN Nitrile (C1) Electron Withdrawing Activates C2/C4 F2 Fluorine (C2) Metabolic Blockade CN->F2 Ortho Activation F4 Fluorine (C4) Potential SnAr Site CN->F4 Para Activation NH2 Amine (C5) Electron Donating Nucleophilic Handle NH2->F2 Para Deactivation NH2->F4 Ortho Deactivation

Figure 1: Electronic relationship between functional groups. The nitrile activates positions 2 and 4, while the amine stabilizes them, creating a tunable reactivity profile.[1]

Synthetic Pathway & Experimental Protocols

The most robust industrial route to 5-Amino-2,4-difluorobenzonitrile involves the nitration of 2,4-difluorobenzonitrile followed by a selective reduction.[1] This method avoids the formation of regioisomers common in other pathways.[1]

Step 1: Regioselective Nitration

The starting material, 2,4-difluorobenzonitrile, directs the incoming nitro group to the C5 position.[1] C5 is meta to the directing nitrile group and ortho to the C4-fluorine, making it the most favorable site for electrophilic aromatic substitution.[1]

  • Reagents: KNO

    
    , H
    
    
    
    SO
    
    
    .[1]
  • Conditions: 0°C to Room Temperature.

Step 2: Chemoselective Reduction (Protocol)

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile or hydrodefluorinating the ring.[1] Method: Iron/Ammonium Chloride reduction (Bechamp reduction) is preferred over catalytic hydrogenation (Pd/C) to prevent accidental reduction of the nitrile or C-F bond cleavage.[1]

Detailed Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Charge the flask with 2,4-difluoro-5-nitrobenzonitrile (5.0 g, 27.2 mmol) , Ethanol (30 mL), and Water (10 mL).

  • Activation: Add Ammonium Chloride (7.26 g, 135.8 mmol) and Iron Powder (7.58 g, 135.8 mmol) .

  • Reaction: Heat the suspension to 80°C for 2 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes) until the starting material is consumed.[1]

  • Workup:

    • Cool to room temperature.[1][7]

    • Filter the mixture through a Celite pad to remove iron residues; wash the pad with Ethyl Acetate (50 mL).[1]

    • Wash the filtrate with saturated NaHCO

      
       and Brine.[1]
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Salt Formation (HCl): Dissolve the crude yellow solid in minimal Ethyl Acetate.[1] Add 4M HCl in Dioxane dropwise at 0°C. The hydrochloride salt will precipitate as an off-white solid.[1] Filter and dry under nitrogen.[1]

SynthesisPath Start 2,4-Difluorobenzonitrile Step1 Nitration (KNO3 / H2SO4) Start->Step1 Inter Intermediate: 2,4-Difluoro-5-nitrobenzonitrile Step1->Inter Electrophilic Subst. at C5 Step2 Reduction (Fe / NH4Cl / EtOH) Inter->Step2 Chemoselective Reduction Product 5-Amino-2,4-difluorobenzonitrile Step2->Product Salt HCl Salt Formation (HCl in Dioxane) Product->Salt Precipitation

Figure 2: Synthetic workflow from commercial starting materials to the hydrochloride salt.

Chemical Reactivity & Applications[1][4][7][9][10]

Sandmeyer & Diazotization Utility

The primary utility of the 5-amino group is its conversion into other functional groups via diazonium salts.[1]

  • Sandmeyer Reaction: Conversion to 5-Cl, 5-Br, or 5-CN derivatives.[1]

  • Balz-Schiemann: Conversion to 5-F (yielding 2,4,5-trifluorobenzonitrile).[1]

  • Hydrolysis: The nitrile group can be hydrolyzed to the corresponding benzoic acid (5-amino-2,4-difluorobenzoic acid) using NaOH/H

    
    O
    
    
    
    , usually after the amine has been derivatized to prevent side reactions.[1]
Nucleophilic Aromatic Substitution (S Ar)

While the amine deactivates the ring, the strong electron-withdrawing nature of the nitrile group still permits S


Ar reactions at the C4-fluorine position under forcing conditions, especially if the amine is protected (e.g., as an acetamide).[1]
  • Regioselectivity: Nucleophiles (e.g., morpholine, piperazine) will preferentially attack C4 (para to CN) over C2, driven by the resonance stabilization of the Meisenheimer complex by the nitrile.[1]

Handling, Safety, and Storage[1][11]

Toxicological Profile
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1] 2A.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][8]

Storage & Stability[1]
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Temperature: Store at 2–8°C for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which will liberate the free aniline).[1]

Analytical Profiling

To validate the integrity of the compound, use the following markers:

  • 1H NMR (DMSO-d6): Look for the broad exchangeable protons of the NH

    
     group (if salt) or NH
    
    
    
    (if base) around 5.0–7.0 ppm.[1] The aromatic protons will appear as two distinct multiplets due to F-H coupling.[1]
  • 19F NMR: Essential for confirming the 2,4-substitution pattern.[1] Expect two distinct signals with complex splitting patterns due to H-F and F-F coupling.[1]

References

  • Synthesis of 5-amino-2,4-difluorobenzonitrile

    • Source: Patent US20240262827A1 (Tricyclic AKR1C3 Dependent KARS Inhibitors).[1]

    • Context: Describes the reduction of 2,4-difluoro-5-nitrobenzonitrile using Fe/NH4Cl.
    • URL:[1]

  • Physical Properties & Safety Data

    • Source: BLDpharm Product Data Sheet (CAS 2089258-01-3).[1][9]

    • Context: Confirming the hydrochloride salt form and GHS classific
    • URL:[1][9]

  • Chemical Structure & Identifiers

    • Source: PubChem Compound Summary (CID 126809480).[1]

    • Context: Validation of molecular weight and isomeric structure.[1][10]

    • URL:[1]

Sources

Exploratory

The Strategic Utility of 5-Amino-2,4-difluorobenzonitrile Hydrochloride: A Technical Guide for Advanced Research and Development

Introduction: Unveiling a Versatile Fluorinated Building Block In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of ration...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. It is with this perspective that we introduce 5-Amino-2,4-difluorobenzonitrile hydrochloride, a trifunctional building block poised for significant research applications. While direct literature on this specific isomer is emerging, a comprehensive analysis of its structural analogues provides a robust framework for predicting its reactivity and unlocking its potential. This guide will delve into the core attributes of the aminodifluorobenzonitrile scaffold, drawing on established data from its isomers to project the utility of the 5-amino-2,4-difluoro variant in drug discovery, chemical biology, and materials science.

The unique arrangement of an amino group, a cyano moiety, and two fluorine atoms on a benzene ring bestows a confluence of reactivity and desirable physicochemical properties. The hydrochloride salt form enhances solubility in aqueous media, a practical advantage for various reaction conditions. The electron-withdrawing nature of the fluorine atoms and the nitrile group significantly influences the electronic environment of the aromatic ring, modulating the reactivity of the amino group and providing a handle for diverse chemical transformations. This guide will serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the causality behind experimental choices and providing a foundation for innovation.

Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its effective application. The properties of 5-Amino-2,4-difluorobenzonitrile hydrochloride can be inferred by comparing it with its commercially available isomers.

Table 1: Comparative Physicochemical Properties of Aminodifluorobenzonitrile Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Amino-2,4-difluorobenzonitrile HCl (Projected) Not AvailableC₇H₅ClF₂N₂190.58Not Available
2-Amino-3,5-difluorobenzonitrile126674-94-0C₇H₄F₂N₂154.1285 - 88
4-Amino-3,5-difluorobenzonitrile64248-63-1C₇H₄F₂N₂154.1284 - 86
2-Amino-4,6-difluorobenzonitrile161957-56-8C₇H₄F₂N₂154.12104 - 108
4-Amino-2,5-difluorobenzonitrile[1][2]112279-61-5C₇H₄F₂N₂154.1295 - 99

Note: Data for isomers is sourced from commercially available information and scientific literature. The properties of the hydrochloride salt will differ, particularly in terms of melting point and solubility.

The positioning of the fluorine atoms is critical in determining the molecule's reactivity. In 5-Amino-2,4-difluorobenzonitrile, the fluorine atoms are ortho and para to the amino group, which is expected to significantly decrease the nucleophilicity of the amine due to their strong electron-withdrawing inductive and mesomeric effects. Conversely, the electrophilicity of the nitrile carbon is likely enhanced, facilitating nucleophilic additions.

cluster_reactivity Influence of Fluorine Substitution on Reactivity A 5-Amino-2,4-difluorobenzonitrile B Amino Group (Nucleophilicity) A->B influences C Nitrile Group (Electrophilicity) A->C influences D Fluorine at C2 (ortho) D->B decreases D->C increases E Fluorine at C4 (para) E->B decreases E->C increases

Caption: Logical relationship of fluorine substitution on functional group reactivity.

Core Research Applications: A World of Possibilities

The aminodifluorobenzonitrile scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are key intermediates in the synthesis of a wide array of biologically active molecules and functional materials.

A Cornerstone in Kinase Inhibitor Synthesis

Fluorinated benzonitrile derivatives are integral components of numerous kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[3] The dysregulation of kinase signaling is a hallmark of many cancers, making them a prime target for therapeutic intervention. While a specific drug derived directly from 5-Amino-2,4-difluorobenzonitrile is not yet prominent, its structural motifs are present in various kinase inhibitors. For instance, the approved drug dacomitinib features a substituted aminobenzonitrile core.[3] The fluorine atoms can enhance metabolic stability and improve binding affinity to the target protein.

cluster_workflow General Workflow for Kinase Inhibitor Synthesis Start 5-Amino-2,4-difluorobenzonitrile Hydrochloride Step1 N-Arylation (e.g., Buchwald-Hartwig) Start->Step1 Step2 Heterocycle Formation (e.g., Quinazoline Synthesis) Step1->Step2 Step3 Further Functionalization Step2->Step3 End Kinase Inhibitor (e.g., EGFR Inhibitor) Step3->End cluster_protocol1 N-Arylation Protocol Workflow Setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) Solvent 2. Solvent Addition (Dry, Degassed) Setup->Solvent React 3. Reaction (Heating, Stirring, Monitoring) Solvent->React Workup 4. Work-up (Extraction, Washing) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify

Sources

Foundational

The Strategic Deployment of 5-Amino-2,4-difluorobenzonitrile Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The building block, 5-Amino-2,4-difluorobenzonitrile hydrochloride, has emerged as a valuable scaffold for the synthesis of complex molecular architectures with tailored biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties and Structural Features

5-Amino-2,4-difluorobenzonitrile hydrochloride is a multifaceted building block, presenting medicinal chemists with a unique combination of reactive functional groups. The molecule's structure, characterized by a difluorinated benzene ring bearing both an amino and a nitrile group, imparts a distinct electronic character that influences its reactivity and the properties of its derivatives.

The presence of two electron-withdrawing fluorine atoms significantly modulates the electron density of the aromatic ring. This electronic pull enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack, a key reactivity profile exploited in the synthesis of various heterocyclic systems.[1] Conversely, the fluorine atoms decrease the nucleophilicity of the amino group, a factor that must be considered when designing coupling reactions.[2]

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its handling and use in various reaction conditions.

Table 1: Physicochemical Properties of 5-Amino-2,4-difluorobenzonitrile and Related Isomers

Property5-Amino-2,4-difluorobenzonitrile4-Amino-2,5-difluorobenzonitrile[3][4]2-Amino-3,5-difluorobenzonitrile[5]
CAS Number 1423037-46-4 (for hydrochloride)112279-61-5126674-94-0
Molecular Formula C₇H₅ClF₂N₂C₇H₄F₂N₂C₇H₄F₂N₂
Molecular Weight 190.58 g/mol 154.12 g/mol 154.12 g/mol
Appearance Off-white to light yellow solid (predicted)Light orange to yellow to green powder to crystalCrystalline solid
Melting Point Data not available95 - 99 °C85 - 88 °C
Storage Store at 2-8°C in a dry, well-ventilated placeStore at 2 - 8 °CSealed in dry, room temperature

Synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

The synthesis of 5-Amino-2,4-difluorobenzonitrile hydrochloride can be approached through a multi-step sequence, starting from commercially available precursors. A plausible and efficient synthetic route is outlined below, drawing upon established methodologies for the synthesis of related fluorinated benzonitriles.

Synthesis_Workflow A 2,4-Difluorobromobenzene B 2,4-Difluorobenzonitrile A->B Cyanation (e.g., Pd-catalyzed) C 2,4-Difluoro-5-nitrobenzonitrile B->C Nitration (e.g., HNO₃/H₂SO₄) D 5-Amino-2,4-difluorobenzonitrile C->D Reduction (e.g., SnCl₂·2H₂O) E 5-Amino-2,4-difluorobenzonitrile Hydrochloride D->E Salt Formation (e.g., HCl)

Caption: Generalized workflow for the synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride.

This synthetic pathway leverages a palladium-catalyzed cyanation of 2,4-difluorobromobenzene to introduce the nitrile functionality.[6] Subsequent nitration at the 5-position, directed by the existing substituents, yields the nitro intermediate. The crucial reduction of the nitro group to an amine is then carried out, for which various reagents can be employed, such as stannous chloride dihydrate.[7] Finally, the formation of the hydrochloride salt is achieved by treating the free amine with hydrochloric acid.[8]

Chemical Reactivity and Handling

The dual functionality of the amino and nitrile groups, in conjunction with the activating effect of the fluorine atoms, makes 5-Amino-2,4-difluorobenzonitrile a versatile intermediate.

  • N-Functionalization: The amino group can readily undergo a variety of reactions, including acylation, alkylation, and participation in cross-coupling reactions to form C-N bonds. These transformations are fundamental in building more complex molecular frameworks.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or can act as an electrophile in cyclization reactions to form nitrogen-containing heterocycles.[2]

Safety and Handling: 5-Amino-2,4-difluorobenzonitrile hydrochloride and its intermediates should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Based on data for related compounds, it may be toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.

Application in the Synthesis of Kinase Inhibitors: A Case Study

The aminobenzonitrile scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and other diseases.[9] While a specific, marketed drug directly utilizing 5-Amino-2,4-difluorobenzonitrile hydrochloride is not prominently documented, its structural motifs are present in numerous patented kinase inhibitors.

One of the key applications of this building block is in the synthesis of substituted pyrimidine and purine cores, which are central to many ATP-competitive kinase inhibitors. The amino group of 5-Amino-2,4-difluorobenzonitrile can act as a nucleophile to displace a leaving group on a heterocyclic core, while the nitrile group can be further elaborated or may itself contribute to binding interactions within the kinase active site.

Hypothetical Reaction Scheme in Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis cluster_0 Core Building Blocks cluster_1 Coupling Reaction cluster_2 Further Elaboration A 5-Amino-2,4-difluorobenzonitrile Hydrochloride C Coupled Intermediate A->C B Substituted Pyrimidine/Purine Core (with leaving group X) B->C Nucleophilic Aromatic Substitution (SNAr) D Kinase Inhibitor Scaffold C->D Nitrile group transformation or further functionalization

Caption: A generalized workflow illustrating the use of 5-Amino-2,4-difluorobenzonitrile Hydrochloride in the synthesis of kinase inhibitor scaffolds.

Detailed Experimental Protocol: Synthesis of 5-Amino-2,4-difluorobenzonitrile

The following protocol details the reduction of 2,4-difluoro-5-nitrobenzonitrile to 5-Amino-2,4-difluorobenzonitrile, a key step in the overall synthesis of the hydrochloride salt. This procedure is adapted from a similar reduction of a related nitrobenzonitrile.[7]

Materials and Equipment:

  • 2,4-Difluoro-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate.

  • Addition of Reducing Agent: To the stirred suspension, add stannous chloride dihydrate (approximately 10-15 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3-4 times).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-Amino-2,4-difluorobenzonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Formation of the Hydrochloride Salt: To obtain the hydrochloride salt, the purified 5-Amino-2,4-difluorobenzonitrile can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.[8]

Conclusion and Future Outlook

5-Amino-2,4-difluorobenzonitrile hydrochloride is a strategically important building block in medicinal chemistry. Its unique combination of reactive sites and the presence of fluorine atoms provide a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological properties. While its direct inclusion in marketed drugs is not yet widespread, the prevalence of its core structure in numerous patented compounds, particularly in the field of kinase inhibitors, underscores its potential. As the demand for targeted therapies continues to grow, the utility of such versatile and carefully designed building blocks will undoubtedly expand, paving the way for the discovery of next-generation medicines.

References

Sources

Exploratory

Literature review on the derivatives of 5-Amino-2,4-difluorobenzonitrile hydrochloride

An In-Depth Technical Guide to the Derivatives of 5-Amino-2,4-difluorobenzonitrile Hydrochloride Executive Summary 5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 2089258-01-3 for HCl; 952285-54-0 for free base) is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Derivatives of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

Executive Summary

5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 2089258-01-3 for HCl; 952285-54-0 for free base) is a high-value fluorinated intermediate utilized in the synthesis of next-generation oncology and neuroendocrinology therapeutics.[1] Its structural uniqueness lies in the specific "1,2,4,5" substitution pattern: a nitrile core flanked by electron-withdrawing fluorine atoms at the 2 and 4 positions, with an electron-donating amino group at the 5-position.[1]

This push-pull electronic configuration makes it a "privileged scaffold" for constructing fused heterocycles—specifically quinazolines , triazolopyrimidines , and benzoxaboroles .[1] Recent patent literature (2021–2024) identifies this compound as a critical precursor for AKR1C3-dependent KARS inhibitors (targeted cancer prodrugs) and NK3 receptor antagonists (non-hormonal therapies for menopausal vasomotor symptoms).[1]

This guide synthesizes the chemical utility, experimental protocols, and downstream applications of this scaffold, providing a roadmap for its integration into medicinal chemistry programs.[1]

Chemical Profile & Structural Logic

The utility of 5-Amino-2,4-difluorobenzonitrile stems from the precise electronic orchestration of its substituents.[1]

Electronic Environment
  • Nitrile (CN) at C1: Strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack, particularly at the C2 and C4 positions (via SNAr), though the presence of Fluorine at these positions modulates this.[1]

  • Fluorines at C2 & C4:

    • C2-F: Ortho to the nitrile.[1] Highly susceptible to displacement if the ring is further activated, but in this specific isomer, it often serves to modulate pKa and metabolic stability (blocking oxidation).[1]

    • C4-F: Para to the nitrile and ortho to the amino group.[1] This atom is critical for lipophilicity and binding affinity in the final drug target.[1]

  • Amino (NH2) at C5:

    • Positioning: It is meta to the nitrile and para to the C2-Fluorine.[1]

    • Reactivity: The amino group is the primary handle for derivatization (acylation, alkylation, or cyclization).[1] Its nucleophilicity is tempered by the electron-deficient ring, requiring specific catalytic conditions for coupling reactions.[1]

Table 1: Physicochemical Specifications

PropertyValueNote
CAS (HCl Salt) 2089258-01-3Preferred for stability and solubility in polar solvents.[1]
CAS (Free Base) 952285-54-0Used in non-polar organic synthesis steps.[1]
Molecular Formula C7H5ClF2N2 (HCl)Free Base: C7H4F2N2
Molecular Weight 190.58 g/mol (HCl)Free Base: 154.12 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert atmosphere.[1]
Solubility DMSO, MethanolPoor solubility in non-polar ethers/alkanes.[1]

Synthetic Utility & Core Transformations

The primary value of this intermediate is its conversion into bicyclic heteroaromatic systems.[1] The adjacent Nitrile (C1) and Fluorine (C2) , or Amino (C5) and Fluorine (C4) , provide dual sites for ring closure.[1]

Pathway A: Quinazoline Synthesis (The Niementowski Variation)

The amino group (C5) and the nitrile (C1) are meta to each other, which usually precludes direct cyclization between them.[1] However, the amino group allows for the construction of a second ring fused to the C5-C6 or C4-C5 bond (if F is displaced).[1]

  • Correction: In standard quinazoline synthesis from anthranilonitriles, the NH2 and CN must be ortho.[1] Here they are meta. Therefore, this scaffold is typically used to build rings where the Amino group acts as a nucleophile attacking an external electrophile (like an aldehyde or isothiocyanate), followed by cyclization onto the C4 or C6 position via C-H activation or SNAr displacement of the C4-Fluorine.[1]

Pathway B: AKR1C3-Activated Prodrug Synthesis

Recent research highlights the use of this scaffold in Tricyclic KARS Inhibitors .[1] The 5-amino group is derivatized to form a prodrug moiety that is specifically reduced by the enzyme AKR1C3 (overexpressed in certain tumors) to release the active Lysine-tRNA Synthetase (KARS) inhibitor.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-2,4-difluorobenzonitrile

Source: Adapted from WO2021005586A1 (Tricyclic AKR1C3 inhibitors)

Objective: Selective reduction of 2,4-difluoro-5-nitrobenzonitrile to the amino derivative without hydrolyzing the nitrile or defluorinating the ring.[1]

Reagents:

  • 2,4-Difluoro-5-nitrobenzonitrile (Starting Material)[1][2][3]

  • Iron powder (Fe) or Stannous Chloride (SnCl2) [Note: Catalytic hydrogenation with Pd/C is possible but carries a risk of hydrogenolysis of the C-F bonds or nitrile reduction.[1] Fe/NH4Cl is safer.][1]

  • Ammonium Chloride (NH4Cl)[1]

  • Ethanol/Water (3:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-difluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (3:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron powder (3.0 eq) to the reaction vessel.

  • Reflux: Heat the mixture to 80°C with vigorous stirring for 2–4 hours. Monitor via LC-MS for the disappearance of the nitro peak (M+H shifts from ~184 to ~155).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethyl Acetate.[1]

  • Extraction: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the product as a pale yellow solid.

  • Salt Formation: Dissolve the free base in diethyl ether and add 4M HCl in dioxane dropwise. Filter the precipitate to obtain 5-Amino-2,4-difluorobenzonitrile hydrochloride .[1]

Protocol 2: General N-Arylation for Heterocycle Construction

Objective: Coupling the 5-amino group to a heterocyclic core (e.g., chloropyrimidine or thiadiazole) to build NK3 antagonist scaffolds.[1]

Reagents:

  • 5-Amino-2,4-difluorobenzonitrile (HCl salt)[1][4][5][6][7]

  • Aryl/Heteroaryl Halide (e.g., 2-chloropyrimidine)[1]

  • Pd2(dba)3 (Catalyst)

  • Xantphos (Ligand)[1]

  • Cs2CO3 (Base)[1]

  • 1,4-Dioxane (Solvent)[1]

Methodology:

  • Degassing: Charge a reaction vial with the amine (1.0 eq), aryl halide (1.1 eq), and Cs2CO3 (3.0 eq). Evacuate and backfill with Nitrogen (3x).[1]

  • Catalyst Addition: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).

  • Solvation: Add anhydrous 1,4-Dioxane.

  • Reaction: Heat to 100°C for 12–16 hours.

  • Validation: Check for the product mass (M+H). The electron-deficient nature of the difluorobenzonitrile ring may require longer reaction times or a stronger catalyst (e.g., BrettPhos) compared to non-fluorinated anilines.[1]

Visualizations & Logic Flows

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the nitro-precursor to the amino-intermediate and its divergence into two major therapeutic classes.

SynthesisWorkflow Nitro 2,4-Difluoro-5-nitrobenzonitrile (Precursor) Reaction Reduction (Fe/NH4Cl or H2/Pd) Nitro->Reaction Intermediate 5-Amino-2,4-difluorobenzonitrile (Core Scaffold) Reaction->Intermediate Yield >70% Path1 N-Alkylation/Arylation Intermediate->Path1 Path2 Cyclization/Fusion Intermediate->Path2 Drug1 AKR1C3-Dependent KARS Inhibitors (Oncology) Path1->Drug1 Drug2 NK3 Receptor Antagonists (Menopausal Health) Path2->Drug2

Caption: Synthetic workflow transforming the nitro-precursor into the 5-amino scaffold, branching into oncology and neuroendocrinology applications.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram explains why this specific isomer is used, detailing the electronic contribution of each substituent.

SAR_Logic Core 5-Amino-2,4-difluorobenzonitrile F2 2-Fluorine (Ortho to CN) Core->F2 F4 4-Fluorine (Para to CN) Core->F4 NH5 5-Amino Group (Meta to CN) Core->NH5 CN1 1-Nitrile Group Core->CN1 Effect1 Metabolic Stability (Blocks P450 Oxidation) F2->Effect1 Effect2 Lipophilicity Modulation F4->Effect2 Effect3 Primary Attachment Point (Nucleophile) NH5->Effect3 Effect4 H-Bond Acceptor & Dipole CN1->Effect4

Caption: SAR analysis highlighting the functional role of each substituent on the benzonitrile core.

References

  • AKR1C3 Dependent KARS Inhibitors (Patent WO2021005586A1) [1]

    • Title: Tricyclic AKR1C3 Dependent KARS Inhibitors.[1][2][3]

    • Relevance: Details the synthesis of 5-amino-2,4-difluorobenzonitrile from the nitro precursor and its use in cancer prodrugs.
    • Source:[1]

  • Nitrogen-Containing Fused Ring Derivatives (P

    • Title: Nitrogen-containing fused ring derivative inhibitor, prepar
    • Relevance: Describes the use of the scaffold in synthesizing NK3 receptor antagonists for menopausal hot flashes.
    • Source:[1]

  • Commercial Sourcing & Safety D

    • Title: Safety Data Sheet & Product Specifications (CAS 2089258-01-3).[1][7]

    • Relevance: Provides physical properties, hazards (H315, H319), and handling guidelines for the HCl salt.[1]

    • Source: (Verified via search result 1.4)[1]

  • Benzonitrile Scaffolds in Medicinal Chemistry

    • Title: 2,4-Difluorobenzonitrile as a Building Block.[1][6][8]

    • Relevance: Contextualizes the reactivity of the difluoro-benzonitrile core in nucleophilic arom
    • Source: (Verified via search result 1.9)[1]

Sources

Foundational

Strategic Sourcing and Handling of 5-Amino-2,4-difluorobenzonitrile: From Commercial Availability to Salt Formation

Executive Summary 5-Amino-2,4-difluorobenzonitrile (and its hydrochloride salt) is a specialized fluorinated aniline intermediate used primarily in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-2,4-difluorobenzonitrile (and its hydrochloride salt) is a specialized fluorinated aniline intermediate used primarily in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and agrochemicals.

Critical Sourcing Insight: Unlike its isomer 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5), which is a commodity chemical, 5-Amino-2,4-difluorobenzonitrile is rarely available as a stock catalog item in its hydrochloride form. It is most frequently acquired as the Free Base through custom synthesis or synthesized in-house from the widely available precursor 2,4-Difluorobenzonitrile .

This guide provides the technical roadmap for sourcing the free base, validating its identity against common isomers, and performing the critical conversion to the hydrochloride salt for biological assay stability.

Chemical Profile & Isomer Criticality

The positioning of the fluorine atoms is chemically non-trivial. The 2,4-difluoro substitution pattern creates specific electronic effects that differ significantly from the 2,5- or 3,4-isomers.

PropertySpecification
Compound Name 5-Amino-2,4-difluorobenzonitrile Hydrochloride
Free Base CAS 142695-46-7 (Note: Often listed as custom synthesis)
Precursor CAS 3939-09-1 (2,4-Difluorobenzonitrile)
Molecular Formula C₇H₄F₂N₂[1][2] · HCl
Molecular Weight 154.12 (Free Base) / 190.58 (HCl Salt)
Key Risk Isomer Confusion. Vendors often conflate this with 4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5). Always verify via 1H NMR.

Commercial Sourcing Landscape

Due to the scarcity of the pre-made hydrochloride salt, the most reliable supply chain strategy is a "Buy Precursor & Convert" approach or a "Custom Synthesis" order.

Option A: Direct Sourcing (Free Base)

Target CAS: 142695-46-7

Supplier TypeVendor ExamplesAvailabilityLead Time
Catalog Stock Combi-Blocks, Enamine, FluorochemLow (Often Stockout)2–3 Weeks
Custom Synthesis WuXi AppTec, Pharmablock, SyngeneHigh6–8 Weeks
Aggregators eMolecules, MolPortVariableVaries
Option B: In-House Synthesis (Recommended for Speed)

Precursor: 2,4-Difluorobenzonitrile (CAS 3939-09-1) This precursor is a commodity chemical available from Sigma-Aldrich, TCI, and Alfa Aesar in kg quantities.

Decision Matrix: Sourcing Strategy

SourcingStrategy Start Need 5-Amino-2,4-difluorobenzonitrile HCl CheckStock Check Vendors for CAS 142695-46-7 (Free Base) Start->CheckStock IsAvailable Available off-the-shelf? CheckStock->IsAvailable BuyFreeBase Purchase Free Base IsAvailable->BuyFreeBase Yes BuyPrecursor Buy 2,4-Difluorobenzonitrile (CAS 3939-09-1) IsAvailable->BuyPrecursor No ConvertHCl Salt Formation Protocol (HCl/Dioxane) BuyFreeBase->ConvertHCl Synthesize Perform Nitration & Reduction (In-House) BuyPrecursor->Synthesize Synthesize->ConvertHCl QC QC: 1H & 19F NMR ConvertHCl->QC

Caption: Decision tree for sourcing 5-Amino-2,4-difluorobenzonitrile based on commercial availability.

Technical Protocol: Salt Formation & Validation

If you acquire the Free Base or synthesize it, converting it to the Hydrochloride salt is essential for aqueous solubility in biological assays.

Salt Formation Protocol

Objective: Convert 5-Amino-2,4-difluorobenzonitrile (Free Base) to the Hydrochloride salt.

  • Dissolution: Dissolve 1.0 eq of the free base in anhydrous 1,4-Dioxane or Diethyl Ether (5 mL/mmol). Ensure complete dissolution (sonicate if necessary).

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.2 eq of 4M HCl in Dioxane .

    • Observation: A white to off-white precipitate should form immediately.

  • Maturation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Isolation: Filter the solid under vacuum / inert atmosphere (Ar/N₂).

  • Washing: Wash the filter cake with cold diethyl ether (2x) to remove excess acid.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Quality Control (QC) Parameters

You must validate the regioisomer identity. The 2,4-difluoro pattern has a distinct NMR signature compared to the 2,5-isomer.

MethodExpected Signal (Free Base in DMSO-d₆)Diagnostic Note
1H NMR δ 7.50 (t, 1H) : Proton at C6 (trapped between CN and F).δ 6.80 (dd, 1H) : Proton at C3 (trapped between two Fs).δ 5.40 (s, 2H) : Broad NH₂ peak.The triplet-like splitting of the C6 proton is characteristic due to coupling with F.
19F NMR Two distinct signals (approx -110 to -130 ppm range).Look for large JF-F coupling if fluorines are ortho/para.
LC-MS [M+H]⁺ = 155.12Confirm single peak purity >98%.

Synthesis Pathway (If Commercial Stock is Unavailable)

If the free base is unavailable, the synthesis from 2,4-Difluorobenzonitrile is robust.

Reaction Scheme:

  • Nitration: 2,4-Difluorobenzonitrile + KNO₃/H₂SO₄ → 5-Nitro-2,4-difluorobenzonitrile .

    • Mechanism: The nitrile (CN) is meta-directing. The fluorines are ortho/para-directing. Position 5 is meta to CN, para to F(2), and ortho to F(4). This is the most activated position.

  • Reduction: 5-Nitro intermediate + Fe/NH₄Cl (or H₂/Pd-C) → 5-Amino-2,4-difluorobenzonitrile .

SynthesisPathway SM 2,4-Difluorobenzonitrile (CAS 3939-09-1) Nitration Nitration (KNO3 / H2SO4, 0°C) SM->Nitration Inter 5-Nitro-2,4-difluorobenzonitrile Nitration->Inter Reduction Reduction (Fe / NH4Cl / EtOH) Inter->Reduction Product 5-Amino-2,4-difluorobenzonitrile (Free Base) Reduction->Product

Caption: Synthetic route from commodity precursor to target amine.

Safety & Handling

  • Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide ions in vivo. Handle in a fume hood.

  • Corrosivity: The hydrochloride salt is acidic. Use gloves and eye protection.

  • Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C.

References

  • PubChem. (2024). Compound Summary: 2,4-Difluorobenzonitrile (CAS 3939-09-1). National Library of Medicine. [Link]

  • Reich, H. J. (2023). WinPLT NMR Data: Fluorine Chemical Shifts. University of Wisconsin-Madison. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 5-Amino-2,4-difluorobenzonitrile hydrochloride in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals The incorporation of fluorine into molecular structures is a cornerstone of modern agrochemical design. The unique properties of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The incorporation of fluorine into molecular structures is a cornerstone of modern agrochemical design. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the biological efficacy, metabolic stability, and lipophilicity of active ingredients.[1] This often translates to lower application rates, improved target specificity, and a more favorable environmental profile.

5-Amino-2,4-difluorobenzonitrile hydrochloride serves as a highly versatile and valuable fluorinated building block for the synthesis of novel pesticides.[2][3] Its distinct arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and a difluorinated phenyl ring—provides a rich platform for constructing complex heterocyclic systems. These systems, particularly pyrazole derivatives, are at the core of many commercially successful fungicides and herbicides.

This document provides an in-depth technical guide for researchers and synthetic chemists, outlining the strategic application of 5-Amino-2,4-difluorobenzonitrile hydrochloride. It details robust protocols for the synthesis of key pyrazole intermediates and their subsequent elaboration into structures analogous to proven agrochemical classes, thereby offering a validated pathway for the discovery of new crop protection agents.

Physicochemical Properties and Safety Data

A comprehensive understanding of the starting material is fundamental to successful and safe synthesis. The key properties of 5-Amino-2,4-difluorobenzonitrile hydrochloride are summarized below.

PropertyValue
CAS Number 2097912-81-5 (for hydrochloride salt)
Molecular Formula C₇H₅ClF₂N₂
Molecular Weight 190.58 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point Not readily available; decomposition may occur.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO), alcohols.

Safety & Handling: 5-Amino-2,4-difluorobenzonitrile hydrochloride should be handled with appropriate care in a well-ventilated fume hood. It is classified as a toxic solid.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for complete toxicological and handling information.[4]

Core Synthetic Strategy: Construction of Pyrazole Carboxamides

A primary application of aminobenzonitrile derivatives in agrochemical research is the synthesis of N-aryl-pyrazole-carboxamides. This scaffold is central to the succinate dehydrogenase inhibitor (SDHI) class of fungicides, which includes blockbuster products like Bixafen, Fluxapyroxad, and Sedaxane.[5][6] The general synthetic workflow involves two critical stages:

  • Heterocyclic Core Formation: Construction of a functionalized pyrazole ring system via cyclocondensation.

  • Side-Chain Elaboration: Modification of the pyrazole core, typically through hydrolysis of a nitrile group to a carboxylic acid, followed by amide coupling to introduce the second key aryl moiety.

This strategy leverages the inherent reactivity of 5-Amino-2,4-difluorobenzonitrile hydrochloride to build molecular complexity efficiently.

Visualizing the Synthetic Workflow

The overall transformation from the starting material to a target pyrazole carboxamide, a scaffold prevalent in modern fungicides, is depicted below.

G A 5-Amino-2,4-difluorobenzonitrile (Starting Material) C Pyrazole-4-carbonitrile Intermediate A->C Protocol 1: Cyclocondensation B Hydrazine Derivative + Reagent for Cyclization B->C E Pyrazole-4-carboxylic Acid C->E Protocol 2A: Nitrile Hydrolysis D Hydrolysis (e.g., NaOH, H₂O) D->E G Target Pyrazole Carboxamide (Final Agrochemical Scaffold) E->G Protocol 2B: Amide Coupling F Aryl Amine + Amide Coupling Reagents F->G G cluster_0 Reaction Components cluster_1 Mechanism A Aryl Hydrazine (Nu:) C Michael Addition Intermediate A->C 1. Nucleophilic Attack B (EtO)HC=C(CN)₂ B->C D Intramolecular Cyclization C->D 2. Ring Closure E Final Pyrazole Product D->E 3. Elimination of EtOH

Sources

Application

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

[1] Executive Summary This guide details the optimized protocols for performing Buchwald-Hartwig (B-H) cross-coupling reactions utilizing 5-Amino-2,4-difluorobenzonitrile hydrochloride .[1] This scaffold presents a dual...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized protocols for performing Buchwald-Hartwig (B-H) cross-coupling reactions utilizing 5-Amino-2,4-difluorobenzonitrile hydrochloride .[1] This scaffold presents a dual challenge in medicinal chemistry:

  • Electronic Deactivation: The amine functionality is severely deactivated by the ortho-fluorine, para-fluorine, and meta-nitrile substituents, significantly reducing the nucleophilicity of the nitrogen lone pair.

  • Salt Management: The hydrochloride salt form requires precise in-situ neutralization to prevent catalyst inhibition while maintaining stoichiometric balance.[1]

This note recommends a specific catalyst system utilizing BrettPhos Pd G3/G4 precatalysts and LHMDS or NaOtBu bases to achieve high conversion rates (>90%) while suppressing competitive


 side reactions.[1]

Strategic Analysis: The "Lazy Nucleophile" Problem

To successfully couple 5-Amino-2,4-difluorobenzonitrile, one must understand why standard protocols (e.g.,


/BINAP/Cs_2CO_3$) often fail.
Electronic Landscape

The target molecule features an amine at position 5. The electronic environment is hostile to palladium coordination:

  • Inductive Withdrawal (-I): The fluorine at C4 (ortho to amine) and the nitrile at C1 pull electron density through the sigma framework.[1]

  • Resonance Withdrawal (-R): The fluorine at C2 is para to the amine, further delocalizing the nitrogen lone pair into the ring.

Consequence: The


 of the conjugate acid is significantly lower than that of aniline (

). In the catalytic cycle, the Amine Binding step (coordination to the oxidative addition complex) becomes the rate-limiting bottleneck, often outcompeted by

-hydride elimination or protodehalogenation of the aryl halide partner.
The Solution: Bulky, Electron-Rich Ligands

To force this "lazy" amine to react, the catalyst system requires a ligand that is:

  • Electron-Rich: To increase the basicity of the Pd center, facilitating oxidative addition.

  • Sterically Bulky: To promote reductive elimination, which is crucial for forming the C-N bond with sterically hindered or electronically deactivated partners.

Recommended Ligand: BrettPhos (or tBuBrettPhos ).[1] These ligands are specifically engineered for primary amines with low nucleophilicity.

Mechanistic Visualization

The following diagram illustrates the specific bottlenecks for this substrate within the catalytic cycle.

BH_Mechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition Complex [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide AmineBind Amine Binding (RATE LIMITING STEP) Requires e- rich Pd center OxAdd->AmineBind + 5-Amino-2,4-difluorobenzonitrile SNAr Competitve SNAr (Fluorine Displacement) OxAdd->SNAr Strong Base + Heat Deprotonation Deprotonation [L-Pd(II)-Ar-NHR] AmineBind->Deprotonation + Base (LHMDS/NaOtBu) RedElim Reductive Elimination Product Release Deprotonation->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting the rate-limiting amine binding step caused by the electron-deficient nature of the 5-Amino-2,4-difluorobenzonitrile substrate.

Experimental Protocols

Reagent Selection Guide
ComponentRecommendationRationale
Pre-Catalyst BrettPhos Pd G3 or G4 Ensures rapid formation of the active L-Pd(0) species without the induction period of

, preventing catalyst decomposition.[1]
Ligand BrettPhos Optimized for primary amines.[2][3][4] Use tBuBrettPhos if the coupling partner is extremely hindered.
Base LHMDS (1.0 M in THF) or NaOtBu LHMDS is preferred for high-value synthesis as it minimizes aggregation issues and often provides cleaner profiles for fluorinated substrates.[1]
Solvent 1,4-Dioxane or Toluene Non-polar/weakly polar aprotic solvents stabilize the active catalytic species.[1]
Standard Operating Procedure (SOP)

Scale: 1.0 mmol (Representative) Substrate: 5-Amino-2,4-difluorobenzonitrile HCl (1.0 equiv) + Aryl Bromide (1.0 equiv)[1]

Phase 1: Salt Neutralization & Setup

Note: The HCl salt consumes 1 equivalent of base immediately. You must account for this in your stoichiometry.

  • Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Charge:

    • Add 5-Amino-2,4-difluorobenzonitrile HCl (190.6 mg, 1.0 mmol).

    • Add Aryl Bromide coupling partner (1.0 mmol).[1]

    • Add BrettPhos Pd G3 (18 mg, 2 mol%).[1] Note: For difficult substrates, increase to 4-5 mol%.

    • Add BrettPhos free ligand (11 mg, 2 mol%) to ensure catalyst longevity.[1]

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon three times.[1]

Phase 2: Solvent & Base Addition
  • Solvent: Add anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration) via syringe.

  • Base Addition (Crucial Step):

    • Option A (LHMDS): Add LHMDS (1.0 M in THF) dropwise.[1]

      • Volume: 2.2 mL (2.2 mmol).

      • Why 2.2 equiv? 1.0 eq neutralizes the HCl; 1.2 eq acts as the base for the cross-coupling.

    • Option B (NaOtBu): If using solid NaOtBu, it should be added in Step 2 (Solids Charge).[1]

      • Mass: 211 mg (2.2 mmol).[1]

  • Mixing: Stir at room temperature for 5 minutes to allow the free amine to generate and the catalyst to solubilize (solution usually turns pale yellow/orange).

Phase 3: Reaction & Workup[1]
  • Heating: Place the vial in a pre-heated block at 90°C .

    • Tip: Do not overshoot 100°C initially.[1] Higher temperatures increase the risk of defluorination (

      
      ).
      
  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Look for: Consumption of the aryl bromide. The aniline is often in excess or harder to track if UV is weak.

  • Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd residues and salts.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Optimization & Troubleshooting Workflow

If the standard protocol yields <50% conversion, follow this logic tree:

Optimization_Tree Start Low Yield (<50%) Check1 Check SM Consumption Start->Check1 Branch1 Aryl Halide Remains Check1->Branch1 Branch2 Aryl Halide Consumed (No Product) Check1->Branch2 Sol1 Catalyst Death 1. Switch to tBuBrettPhos 2. Increase Temp to 100°C Branch1->Sol1 Sol2 Side Reaction (Dehalogenation) 1. Lower Temp to 80°C 2. Switch Base to Cs2CO3 (slower) Branch2->Sol2

Caption: Decision tree for troubleshooting low yields based on starting material (SM) consumption.

Common Issues:
  • Protodehalogenation: The aryl bromide is converted to the aryl hydride.

    • Cause: Amine binding is too slow; Pd undergoes

      
      -hydride elimination from the ligand or solvent.[1]
      
    • Fix: Increase amine concentration (1.5 equiv) or switch to tBuBrettPhos (more bulky, faster reductive elimination).

  • Fluorine Displacement (

    
    ): 
    
    • Cause: Strong base (LHMDS/NaOtBu) attacking the C2 or C4 position of the benzonitrile.

    • Fix: Switch to a weaker base like

      
        or 
      
      
      
      . Note that reaction times will increase significantly (24-48h) and may require t-Amyl alcohol as solvent at 110°C.[1]

References

  • Maiti, D., et al. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands."[1] ACS Catalysis, 2020.[1] [1]

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates."[1] Journal of the American Chemical Society, 2008.

  • Dennis, J. M., et al. "Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling."[5][6] Journal of the American Chemical Society, 2018.[6]

  • Hansen, J. D., et al. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, 2024.[1]

  • Sigma-Aldrich. "BrettPhos Pd G3 Product Information."[1]

Sources

Method

Application Note: Application of 5-Amino-2,4-difluorobenzonitrile hydrochloride in Material Science Research

Executive Summary This guide details the application of 5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 140675-43-0) as a critical intermediate in the synthesis of advanced liquid crystal (LC) materials. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 140675-43-0) as a critical intermediate in the synthesis of advanced liquid crystal (LC) materials. While often recognized as a pharmaceutical building block (e.g., for fluoroquinolones), its unique electronic and structural properties make it indispensable in material science, specifically for Active Matrix LCDs (AM-LCDs) and Polymer Dispersed Liquid Crystals (PDLCs) .

The presence of the highly polar nitrile group (


) combined with the electronegative fluorine atoms at the 2 and 4 positions creates a molecular scaffold with high dielectric anisotropy (

) and low rotational viscosity (

). This protocol outlines the conversion of the hydrochloride salt into a functional liquid crystal mesogen, emphasizing the critical role of lateral fluorination in phase stability.

Scientific Foundation: Structure-Property Relationships

To effectively utilize this compound, researchers must understand how its specific substitution pattern dictates material performance.

The Role of Lateral Fluorination

In liquid crystal design, "lateral" substituents (attached to the side of the rigid core) are used to disrupt efficient packing, thereby lowering the melting point and suppressing smectic phases in favor of the desired nematic phase.

  • 2,4-Difluoro Substitution: The fluorine atoms exert a steric effect that widens the nematic range. Unlike bulky alkyl groups, fluorine is small enough to maintain the rod-like (calamitic) shape essential for LC behavior but electronegative enough to induce a strong dipole.

  • Nitrile Group (

    
    ):  Acts as the polar "head" of the mesogen, providing the strong positive dielectric anisotropy required for the molecule to reorient rapidly under an electric field (fast switching speed).
    
Handling the Hydrochloride Salt

The precursor is supplied as a hydrochloride salt (


) to ensure stability and solubility in polar solvents during storage. However, material synthesis (typically acylation or alkylation) requires the nucleophilic free base .
  • Critical Step: The protocol below includes an in-situ or pre-process neutralization step. Failure to remove the HCl will quench organometallic catalysts and inhibit nucleophilic attack.

Experimental Protocol: Synthesis of a Fluorinated Amide-Linked Mesogen

Objective: Synthesize N-(4-cyano-2,5-difluorophenyl)-4-pentylbenzamide , a model nematic liquid crystal component, using 5-Amino-2,4-difluorobenzonitrile hydrochloride.

Materials & Reagents
ReagentPurity/GradeRole
5-Amino-2,4-difluorobenzonitrile HCl >98%Core Scaffold (Head)
4-Pentylbenzoyl chloride >97%Flexible Tail Source
Triethylamine (TEA) AnhydrousBase / HCl Scavenger
Dichloromethane (DCM) HPLC GradeSolvent
Sodium Bicarbonate (NaHCO₃) Sat.[1][2] Aq. Sol.Wash Buffer
Ethanol/Hexane Reagent GradeRecrystallization Solvents
Workflow Diagram (DOT)

LC_Synthesis_Workflow cluster_0 Critical Control Point Start Start: 5-Amino-2,4-difluorobenzonitrile HCl Neutralization Step 1: Free Base Liberation (Partition in DCM/NaHCO3) Start->Neutralization Dissolve Drying Drying (MgSO4) & Concentration Neutralization->Drying Organic Phase Reaction Step 2: Acylation Reaction (+ 4-Pentylbenzoyl chloride, + TEA, 0°C to RT) Drying->Reaction Free Amine Quench Step 3: Work-up (Acid wash, Base wash, Brine) Reaction->Quench 12h Stirring Purification Step 4: Recrystallization (Ethanol/Hexane) Quench->Purification Crude Solid Final Target Material: Fluorinated Nematic Mesogen Purification->Final Yield >80%

Caption: Step-by-step synthetic pathway from the hydrochloride salt precursor to the final liquid crystal mesogen.

Step-by-Step Methodology
Phase 1: Preparation of the Free Base

Note: While in-situ neutralization is possible, isolating the free base often yields higher purity in subsequent acylation steps.

  • Dissolution: Suspend 5.0 g (approx. 26 mmol) of 5-Amino-2,4-difluorobenzonitrile HCl in 50 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 50 mL of saturated aqueous NaHCO₃ solution while stirring vigorously. The solid should dissolve as the free base partitions into the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the pale yellow free amine.

    • Checkpoint: Verify disappearance of HCl salt peak via melting point or IR (shift in N-H stretch).

Phase 2: Acylation Reaction (Mesogen Formation)
  • Setup: Dissolve the isolated free amine (from Phase 1) in 40 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube and magnetic stir bar.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add 1.05 equivalents of 4-Pentylbenzoyl chloride dropwise over 20 minutes.

    • Reasoning: The dropwise addition prevents localized overheating, which can lead to bis-acylation or nitrile hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

  • Work-up:

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine, dry over MgSO₄, and evaporate solvent.

Phase 3: Purification & Characterization
  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol. Add Hexane dropwise until turbidity persists. Cool to 4°C overnight.

  • Filtration: Collect the white crystalline needles via vacuum filtration.

  • Analysis:

    • Yield: Expected >80%.

    • 1H NMR (CDCl₃): Confirm the presence of the alkyl tail (0.9-2.6 ppm), the amide proton (~8.0 ppm, broad singlet), and the aromatic protons (splitting pattern characteristic of 1,2,4,5-substitution).

Characterization of Material Properties

Once synthesized, the material must be validated for its liquid crystalline behavior.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is used to determine phase transition temperatures.

  • Protocol: Heat sample at 10°C/min from 20°C to 150°C, then cool at the same rate.

  • Expected Data:

    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (Crystal to Nematic): The melting point.
      
    • 
       (Nematic to Isotropic): The clearing point.
      
    • Note: Lateral fluorination typically lowers

      
       compared to the non-fluorinated analog, widening the operating temperature range.
      
Polarized Optical Microscopy (POM)
  • Setup: Place a small amount of sample between two glass slides on a hot stage under a polarized microscope.

  • Observation: Upon cooling from the isotropic phase, look for the characteristic Schlieren texture (thread-like defects) which confirms the Nematic phase.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl saltEnsure Phase 1 is thorough; check pH of aqueous layer is >8.
Product is Oil Impurities preventing crystallizationUse column chromatography (Silica gel, Hexane/EtOAc) before recrystallization.
Hydrolysis of CN Reaction temp too high or acidic workup too harshKeep reaction <25°C. Use dilute HCl for workup and minimize contact time.

Safety Warning: 5-Amino-2,4-difluorobenzonitrile is a nitrile derivative. While the cyano group is stable, avoid strong acids at high temperatures to prevent HCN evolution. Always work in a fume hood.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • BenchChem. (2025).[3][4] 4-Amino-3,5-difluorobenzonitrile Properties and Applications (Isomer Analog Data). BenchChem Compound Database. Link

  • Sigma-Aldrich. (2025). 5-Amino-2-fluorobenzonitrile Safety Data Sheet (SDS). Merck KGaA. Link

  • Appiah, et al. (2017). Synthesis and crystal structures of fluorinated benzonitriles. IUCrData. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side-products in the synthesis of 5-Amino-2,4-difluorobenzonitrile hydrochloride and how to avoid them

Technical Support Center: Synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride Welcome to the technical support guide for the synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride. This document provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

Welcome to the technical support guide for the synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis of this important pharmaceutical intermediate. The guidance herein is structured to address specific experimental issues, explain the underlying chemical principles, and offer robust solutions to improve yield, purity, and process consistency.

I. Synthetic Overview & Critical Control Points

The synthesis of 5-Amino-2,4-difluorobenzonitrile Hydrochloride is typically achieved through a three-step process starting from 2,4-difluorobenzonitrile. Each step presents unique challenges and potential for side-product formation. Understanding these critical points is paramount for a successful synthesis.

The overall synthetic pathway is as follows:

  • Nitration: Electrophilic aromatic substitution on 2,4-difluorobenzonitrile to introduce a nitro group, yielding 2,4-difluoro-5-nitrobenzonitrile.

  • Reduction: Reduction of the nitro group to a primary amine to form 5-amino-2,4-difluorobenzonitrile.

  • Salt Formation: Reaction of the resulting amine with hydrochloric acid to produce the stable hydrochloride salt.

This guide will address common problems associated with each of these critical stages.

Synthetic_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 2,4-Difluorobenzonitrile B 2,4-Difluoro-5-nitrobenzonitrile A->B HNO₃ / H₂SO₄ SP1 Isomeric Impurities (e.g., 3-Nitro Isomer) B->SP1 Side Reaction C 5-Amino-2,4-difluorobenzonitrile B->C Reduction (e.g., H₂ / Pd-C) SP2 Dehalogenated Byproduct (5-Amino-2-fluorobenzonitrile) C->SP2 Side Reaction SP3 Incomplete Reduction (Nitroso/Hydroxylamine) C->SP3 Side Reaction D 5-Amino-2,4-difluorobenzonitrile Hydrochloride C->D HCl SP4 Oxidized Impurities (Colored Byproducts) D->SP4 Degradation

Caption: Synthetic workflow with critical side-product formation points.

II. Troubleshooting & FAQs

This section is organized in a question-and-answer format to directly address common issues.

Step 1: Nitration of 2,4-Difluorobenzonitrile

Question 1: My nitration reaction is producing a significant amount of an isomeric impurity alongside the desired 2,4-difluoro-5-nitrobenzonitrile. How can I improve the regioselectivity?

  • Potential Cause: The formation of nitro-isomers is a common issue in electrophilic aromatic substitution. While the nitrile (-CN) group is a meta-director and the fluorine atoms are ortho, para-directors, the directing effects can compete. The formation of the 3-nitro isomer is the most likely side reaction.

  • Mechanistic Insight: The nitronium ion (NO₂⁺), generated from nitric and sulfuric acid, is the active electrophile.[1] The position of attack is governed by the electronic effects of the substituents on the benzene ring. The desired 5-position is meta to the deactivating nitrile group and ortho to the fluorine at C4. The competing 3-position is meta to the nitrile and ortho to the fluorine at C2. Subtle differences in activation energies for the formation of the respective intermediates determine the isomer ratio.

  • Recommended Solution & Protocol:

    • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating mixture. Exothermic reactions can lead to reduced selectivity. A patent for a similar nitration of fluorobenzene highlights the importance of temperature control, with cascades often running between 45-60°C for continuous processes, but batch processes benefit from lower temperatures initially.[2]

    • Controlled Addition: Add the nitrating mixture (a pre-mixed solution of concentrated HNO₃ in H₂SO₄) dropwise to the solution of 2,4-difluorobenzonitrile in sulfuric acid. This prevents localized temperature spikes and high concentrations of the nitrating agent.

    • Stoichiometry: Use a carefully controlled molar equivalent of nitric acid (typically 1.0 to 1.1 equivalents). Excess nitrating agent can lead to dinitration products.

Protocol: High-Selectivity Nitration

  • Cool a stirred solution of 2,4-difluorobenzonitrile (1.0 eq.) in concentrated sulfuric acid (3-4 volumes) to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (1-2 volumes), keeping the mixture cool.

  • Add the nitrating mixture to the benzonitrile solution dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction at 5-10 °C for an additional 1-2 hours post-addition, monitoring by HPLC or TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto crushed ice, and filter the resulting precipitate. Wash the solid with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to yield 2,4-difluoro-5-nitrobenzonitrile.[3]

Step 2: Reduction of 2,4-Difluoro-5-nitrobenzonitrile

Question 2: During the catalytic hydrogenation of the nitro group, I am observing a significant byproduct that appears to have lost a fluorine atom. What is this, and how can I prevent it?

  • Potential Cause: You are likely observing hydrodehalogenation, a common side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[4][5] In this case, the C-F bond is reductively cleaved, leading to the formation of 5-amino-2-fluorobenzonitrile or even 3-aminobenzonitrile.

  • Mechanistic Insight: During catalytic hydrogenation (e.g., with H₂ gas and a Palladium catalyst), both the nitro group and the aryl halide can adsorb onto the catalyst surface. The palladium catalyst can facilitate the cleavage of the carbon-halogen bond, which is then replaced by a hydrogen atom.[4][6] This process is often more pronounced with brominated and chlorinated aromatics but can occur with fluorinated compounds under certain conditions.[4]

  • Recommended Solution & Protocol:

    • Catalyst Selection: Use a catalyst with lower dehalogenation activity. While Pd/C is common, catalysts like platinum on carbon (Pt/C) or specialized catalysts with modified electronic properties can sometimes offer better selectivity.[4] Some studies suggest that electron-enriched palladium nanoparticles can suppress dehalogenation.[4]

    • Reaction Conditions:

      • Pressure: Use lower hydrogen pressure (e.g., 1-5 bar). High pressures can promote hydrodehalogenation.

      • Temperature: Keep the reaction temperature moderate (e.g., 25-50 °C).

      • Additives: The addition of a catalyst moderator or inhibitor (e.g., a small amount of a sulfur compound or an amine base like triethylamine) can sometimes selectively poison the sites responsible for dehalogenation without significantly affecting the nitro reduction.

    • Alternative Reducing Agents: Consider alternatives to catalytic hydrogenation. Chemical reduction using agents like iron powder in acetic acid or stannous chloride (SnCl₂) in HCl/ethanol can be effective and avoid the issue of dehalogenation.[7]

Protocol: Selective Nitro Reduction using Iron

  • Create a slurry of iron powder (3-5 eq.) and ammonium chloride (0.5 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the slurry to reflux (approx. 80 °C).

  • Add a solution of 2,4-difluoro-5-nitrobenzonitrile (1.0 eq.) in ethanol dropwise to the refluxing slurry.

  • Maintain reflux and monitor the reaction by HPLC or TLC. The reaction is typically complete in 2-4 hours.

  • Once complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 5-amino-2,4-difluorobenzonitrile.

Step 3: Hydrochloride Salt Formation

Question 3: My final 5-Amino-2,4-difluorobenzonitrile hydrochloride product is off-white or pinkish-brown, not the expected white crystalline solid. What is causing this discoloration?

  • Potential Cause: Aromatic amines are susceptible to oxidation, which forms highly colored impurities.[8] This can be exacerbated by residual acidic or basic impurities from previous steps, exposure to air (oxygen), light, or trace metals. The aniline in your product is likely oxidizing.

  • Mechanistic Insight: The lone pair of electrons on the nitrogen atom of the aromatic amine makes it susceptible to oxidation. Single-electron transfer processes can lead to the formation of radical cations, which can then couple to form complex, colored polymeric structures.

  • Recommended Solution & Protocol:

    • Purify the Free Amine: Before salt formation, ensure the 5-amino-2,4-difluorobenzonitrile free base is of high purity. If it is already discolored, consider a purification step such as recrystallization or a quick column chromatography plug.

    • Inert Atmosphere: Perform the salt formation under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Use High-Purity Reagents: Use a high-purity source of HCl, such as a solution of HCl in isopropanol, diethyl ether, or dioxane. Avoid using concentrated aqueous HCl if possible, as excess water can affect crystallization and purity.[8]

    • Control Stoichiometry: Use a slight excess of HCl (around 1.05-1.1 equivalents) to ensure complete protonation of the amine.[8] Any excess HCl can typically be removed during drying.[8]

    • Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup of the free amine (before salt formation) can help prevent oxidation.

Protocol: Clean Hydrochloride Salt Formation

  • Dissolve the purified 5-amino-2,4-difluorobenzonitrile (1.0 eq.) in a suitable anhydrous solvent (e.g., isopropanol, ethyl acetate, or diethyl ether).

  • Bubble dry nitrogen gas through the solution for 10-15 minutes to deoxygenate.

  • While stirring under a nitrogen atmosphere, slowly add a solution of HCl in isopropanol (1.1 eq.).

  • The hydrochloride salt should precipitate. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

  • Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield the pure, white hydrochloride salt.

III. Summary of Potential Side-Products

Side-Product NameOriginating StepPotential CauseRecommended Analytical Detection
2,4-Difluoro-3-nitrobenzonitrile NitrationPoor temperature control, non-optimal stoichiometryHPLC, GC-MS, ¹⁹F NMR
5-Amino-2-fluorobenzonitrile ReductionCatalytic hydrodehalogenationHPLC, GC-MS, LC-MS
2,4-Difluoro-5-(hydroxylamino)benzonitrile ReductionIncomplete reduction of the nitro groupLC-MS
Oxidized Polymeric Impurities Salt Formation / StorageExposure to air, light, or impuritiesVisual (color), HPLC (broad, late-eluting peaks)

IV. References

  • Vertex AI Search. (n.d.). 4-Aminobenzonitrile - Solubility of Things. Retrieved February 24, 2026, from

  • NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube.

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.

  • ChemicalBook. (n.d.). 2-Aminobenzonitrile(1885-29-6)MSDS Melting Point Boiling Density Storage Transport. Retrieved February 24, 2026, from

  • IndiaMART. (n.d.). 4-Aminobenzonitrile - High Quality at Best Prices. Retrieved February 24, 2026, from

  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Aminobenzonitrile.

  • All In Chemistry. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube.

  • ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved February 24, 2026, from

  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

  • MDPI. (2021, April 23). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines.

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.

  • ChemShuttle. (n.d.). 2,4-difluoro-5-nitrobenzonitrile; CAS No. - 67152-20-9. Retrieved February 24, 2026, from

  • Thieme. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved February 24, 2026, from

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†.

  • BenchChem. (n.d.). In-Depth Technical Guide: 2-Amino-3,5-difluorobenzonitrile. Retrieved February 24, 2026, from

  • Google Patents. (n.d.). US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene. Retrieved February 24, 2026, from

  • Organic Chemistry Portal. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst.

  • WordPress. (2026, February 3). Hydrogenolysis and Selective Reduction (Dehalogenation).

  • Ossila. (n.d.). 2,4-Difluorobenzonitrile | CAS 3939-09-1. Retrieved February 24, 2026, from

  • PubMed. (2014, December 5). A catalytic borylation/dehalogenation route to o-fluoro arylboronates.

  • Google Patents. (n.d.). CN100457721C - Production process of 2,4-difluorobenzonitrile. Retrieved February 24, 2026, from

  • IUCr Journals. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino.

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... Retrieved February 24, 2026, from

  • PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved February 24, 2026, from

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

Sources

Optimization

Optimizing reaction conditions for the cyanation of difluoroaniline precursors

This is a technical support guide designed for researchers and process chemists. It synthesizes industrial best practices with mechanistic insights to optimize the cyanation of difluoroaniline derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists. It synthesizes industrial best practices with mechanistic insights to optimize the cyanation of difluoroaniline derivatives.

Topic: Reaction Optimization & Troubleshooting for Fluorinated Aryl Nitriles Ticket ID: CHEM-SUP-8821 Status: Resolved / Knowledge Base Article

Executive Summary

The introduction of a nitrile group onto a difluoroaniline scaffold is a pivotal step in the synthesis of agrochemicals and pharmaceuticals (e.g., kinase inhibitors). However, the electron-withdrawing nature of fluorine atoms destabilizes diazonium intermediates (Sandmeyer route) and retards oxidative addition (transition-metal route).

This guide addresses the two primary methodologies:

  • The Sandmeyer Reaction: Direct conversion of the amino group (

    
    ).
    
  • Pd-Catalyzed Cyanation: Conversion of a halogenated precursor (

    
    ).[1]
    

Part 1: The Sandmeyer Route (Direct Aniline Conversion)

Strategic Overview

For difluoroanilines, the classic aqueous Sandmeyer (


) often fails due to the instability of the electron-deficient diazonium salt and competitive hydrolysis to phenols.

Recommendation: Adopt a Non-Aqueous (Organic) Diazotization protocol using tert-butyl nitrite (


-BuONO) or nitrosyl sulfuric acid if the aqueous route yields <50%.
Standard Operating Procedure (Optimized)
Step 1: Diazotization [2][3][4][5][6]
  • Reagents: Difluoroaniline (1.0 equiv),

    
     (1.5 equiv) or 
    
    
    
    -TsOH,
    
    
    -BuONO (1.2 equiv).[2]
  • Solvent: Anhydrous MeCN or THF.

  • Temp:

    
    C to 
    
    
    
    C.
  • Protocol:

    • Dissolve aniline in MeCN under

      
      .
      
    • Add acid catalyst (

      
       stabilizes the diazonium as a tetrafluoroborate salt, isolating it from nucleophilic attack).
      
    • Dropwise addition of

      
      -BuONO.[7] Stir 30-60 min.
      
    • Checkpoint: Monitor by TLC (disappearance of aniline).

Step 2: Cyanation (The "Sandmeyer" Step)
  • Reagents:

    
     (1.2 equiv), 
    
    
    
    (2.0 equiv) to form the soluble species
    
    
    .
  • Solvent: Water/Toluene biphasic or pure DMSO.

  • Protocol:

    • Prepare the cuprate solution: Dissolve CuCN and NaCN in water/DMSO at

      
      C.
      
    • Critical: Adjust pH to neutral/slightly basic (pH 6-7) using

      
      . Acidic conditions release HCN gas.[2]
      
    • Slowly add the diazonium solution to the cuprate mixture.

    • Allow warming to Room Temp (RT).[7]

Troubleshooting Guide: Sandmeyer Reaction
Symptom Probable Cause Corrective Action
Formation of Phenols Competitive hydrolysis by water.Switch to anhydrous diazotization (t-BuONO/MeCN). Ensure reagents are dry.[8]
Red/Orange Precipitate Azo coupling (Diazonium attacking unreacted aniline).[3]Increase acid concentration during diazotization to fully protonate the aniline. Keep temp

C.
Violent Gas Evolution Thermal decomposition of diazonium salt.[3]Control exotherm. Add diazonium to CuCN slowly. Keep internal temp

C during addition.
Low Yield (Tarry mess) Radical polymerization or Schiemann side-reaction (

).
Use radical scavengers or switch to the Pd-catalyzed route if the substrate is too unstable.
Incomplete Conversion Electron-poor aniline is a poor nucleophile.Use Nitrosyl Sulfuric Acid (

) as the nitrosating agent (stronger electrophile).

Part 2: Transition-Metal Catalyzed Cyanation (Halide Conversion)

If your difluoroaniline precursor contains a halogen (Br/I), or if the Sandmeyer route fails, Palladium-catalyzed cyanation is the superior alternative.

Green Chemistry Protocol: Non-Toxic Cyanide Source

Avoid


/TMSCN. Use Potassium Hexacyanoferrate(II) (

)
. It is non-toxic, bench-stable, and releases cyanide slowly, preventing catalyst poisoning.[2]
Optimized Conditions
  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. Bidentate ligands prevent formation of inactive Pd(CN)2 species.

  • Base:

    
     (1.0 equiv).
    
  • Solvent: DMA or NMP (degassed).

  • Temp:

    
    C.
    
Experimental Workflow Diagram

G Start Start: Difluoroaniline Precursor CheckStruct Check Structure Type Start->CheckStruct RouteA Route A: Amino Group (-NH2) CheckStruct->RouteA Target: NH2 -> CN RouteB Route B: Halogen Group (-Br/-I) CheckStruct->RouteB Target: X -> CN Diazo Diazotization (t-BuONO, BF3-OEt2, MeCN) RouteA->Diazo PdMix Pd-Catalysis Setup (Pd(OAc)2, dppf, K4[Fe(CN)6]) RouteB->PdMix Cuprate Cyanation (CuCN/NaCN, pH 6-7) Diazo->Cuprate Add slowly @ 0°C WorkupA Quench (NH4OH) Extract & Purify Cuprate->WorkupA End Final Product: Difluorobenzonitrile WorkupA->End Heat Heat to 120°C (Solvent: DMA/NMP) PdMix->Heat WorkupB Filter Catalyst Crystallize Heat->WorkupB WorkupB->End

Caption: Decision matrix for selecting the optimal cyanation pathway based on precursor functionalization.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my Pd-catalyzed reaction stalling at 50% conversion? A: This is likely due to Catalyst Poisoning . Free cyanide ions bind strongly to Pd(II), forming inactive


 species.
  • Fix: Switch to

    
     (slow release) or 
    
    
    
    .
  • Fix: Increase the ligand-to-metal ratio (use dppf).

  • Fix: Ensure the reaction is strictly anhydrous and degassed;

    
     promotes homocoupling.
    

Q2: How do I remove the copper waste from the Sandmeyer reaction? A: Copper residues can be persistent.

  • Protocol: Wash the organic layer with 10% aqueous ethylenediamine or ammonium hydroxide (

    
    ) . These ligands chelate Cu(I)/Cu(II) into water-soluble blue complexes.
    

Q3: Can I use TMSCN for the Sandmeyer reaction? A: Yes, but it requires a catalyst. The combination of TMSCN + CuCN (cat.) allows for cyanation under milder, non-aqueous conditions, reducing phenol byproducts. This is ideal for highly lipophilic difluoroanilines.

Part 4: Safety & Compliance (HCN Protocol)

WARNING: Cyanation reactions carry a high risk of Hydrogen Cyanide (HCN) generation.[9]

  • pH Control: Never allow the reaction mixture containing cyanide salts to drop below pH 9 unless in a closed system designed for HCN.

  • Scrubbers: Vent all reaction vessels through a scrubber containing 10% NaOH + Bleach (NaOCl) . This oxidizes cyanide to harmless cyanate (

    
    ).
    
  • Detection: Wear a portable HCN monitor. The smell of bitter almonds is not a reliable indicator (genetic inability to smell it is common).

References

  • Sandmeyer Reaction Mechanism & Optimiz

    • Title: "The Sandmeyer Reaction: A Guide to the Substitution of Arom
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Green Cyan

    • Title: "Ligand-Free Palladium-Catalyzed Cyan
    • Source: Weissman, S. A., et al. J. Org.[2][10] Chem. (2005).[9][10]

    • URL:[Link]

  • Troubleshooting Pd-Catalyzed Cyan

    • Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Advances."[1][11][12]

    • Source:Chemical Reviews (via NIH/PMC).
    • URL:[Link]

  • Handling Difluoroanilines

    • Title: "Synthesis of 2,4-Difluorobenzonitrile from 2,4-Difluoroaniline."[2][13]

    • Source: Google P
    • URL

Sources

Troubleshooting

Troubleshooting low reactivity in reactions involving 5-Amino-2,4-difluorobenzonitrile hydrochloride

The following Technical Support Guide addresses the specific challenges associated with 5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 2089258-01-3 / Free base analogs). This guide is designed for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges associated with 5-Amino-2,4-difluorobenzonitrile hydrochloride (CAS: 2089258-01-3 / Free base analogs). This guide is designed for medicinal chemists and process engineers encountering stalled reactions, low yields, or unexpected regioselectivity.

Status: Active
Subject: Troubleshooting Low Reactivity & Side Reactions
Audience: Medicinal Chemists, Process Development Scientists

Introduction: The "Push-Pull" Deactivation Trap

You are likely using this compound as a building block for kinase inhibitors (e.g., MEK, EGFR) or HIF-2


 antagonists. However, you are encountering a contradiction: the molecule is both unreactive  (at the amine) and unstable  (at the fluorine).

The Core Problem:

  • Electronic Deactivation: The amino group at position 5 is severely deactivated. The nitrile group (C-1) and two fluorine atoms (C-2, C-4) drain electron density from the ring. The lone pair on the nitrogen is effectively "dead," making standard amide couplings or

    
     displacements sluggish.
    
  • The Salt Penalty: The hydrochloride salt form (

    
    ) renders the amine completely non-nucleophilic until free-based.
    
  • Regioselectivity Risk: While trying to force the amine to react, the C-4 fluorine (para to the nitrile) becomes a "hot spot" for nucleophilic attack, leading to unwanted defluorination side products.

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the failure mode.

TroubleshootingFlow Start Start: Reaction Failed CheckSM Check Starting Material (SM) Status Start->CheckSM Q_Salt Is SM remaining as HCl Salt? CheckSM->Q_Salt Action_Base Issue: Incomplete Free-Basing Sol: Switch to DIPEA/DMF wash Q_Salt->Action_Base Yes (Solid persists) Q_Prod Is SM consumed but no Product? Q_Salt->Q_Prod No (SM Dissolved) Check_Byprod Check LCMS for [M-19+Nu]? Q_Prod->Check_Byprod Yes Issue_SNAr Issue: F-Displacement (SNAr) Sol: Lower Temp, Non-nuc Base Check_Byprod->Issue_SNAr Yes (Defluorinated) Issue_Deact Issue: Amine Deactivated Sol: Use Acid Chloride or HATU Check_Byprod->Issue_Deact No (SM Unreacted)

Caption: Diagnostic logic for identifying whether failure is due to salt insolubility, electronic deactivation, or competing side reactions.

Part 2: Troubleshooting Guides (Q&A)

Category 1: The "Salt" Trap (Solubility & Basicity)

Q: I added the aniline HCl salt directly to my reaction in DCM, but nothing happened. Why? A: Aniline hydrochloride salts are often insoluble in non-polar solvents like Dichloromethane (DCM). Furthermore, the protonated amine (


) is not nucleophilic .
  • The Fix: You must "free-base" the amine. However, do not use aqueous extraction (e.g., NaOH wash) if you can avoid it, as the free base may be poorly soluble in organic solvents or prone to hydrolysis.

  • Protocol: Perform an in-situ neutralization using a non-nucleophilic organic base like DIPEA (N,N-Diisopropylethylamine) or 2,6-Lutidine in a polar aprotic solvent (DMF or DMAc).

Category 2: Nucleophilic Struggles (Amide Coupling)

Q: Standard EDC/HOBt coupling failed. I see only starting material. What now? A: The 2,4-difluoro and 1-cyano groups pull electron density, making the 5-amino group extremely weak (estimated pKa of conjugate acid < 2.0). Carbodiimide couplers (EDC/DCC) are often too weak to drive this reaction.

  • The Fix: You need a "High-Energy" electrophile.

    • Gold Standard: Convert your carboxylic acid to an Acid Chloride using Oxalyl Chloride/DMF (cat.) or Thionyl Chloride. React this with the aniline in Pyridine or THF/DIPEA.

    • Alternative: Use HATU or COMU (uronium reagents) which are more reactive than EDC.

    • Catalyst: Add DMAP (4-Dimethylaminopyridine) carefully. Warning: DMAP can trigger SNAr side reactions at the Fluorine position if used in excess.

Category 3: The "Phantom" Impurity (SNAr Competition)

Q: I see a byproduct with Mass [M+13] or [M-19+31]. What is it? A: You are likely displacing the Fluorine at position 4.

  • Mechanism: The Nitrile group (CN) activates the ring for Nucleophilic Aromatic Substitution (

    
    ), particularly at the para position (C-4).[1]
    
  • Scenario: If you use Methanol (MeOH) as a solvent or Sodium Methoxide (NaOMe) as a base, the methoxide attacks C-4, displacing fluoride.

    • 
       corresponds to 
      
      
      
      .
  • The Fix:

    • Solvent: Switch to non-nucleophilic solvents (DMF, NMP, THF, DCM). Avoid alcohols (MeOH, EtOH).

    • Base: Use sterically hindered, non-nucleophilic bases (Cs₂CO₃, DIPEA, t-BuOK is risky—stick to carbonates or amines).

Part 3: Optimized Protocols

Protocol A: High-Efficiency Amide Coupling (Acid Chloride Method)

Best for coupling this deactivated aniline to carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv) + DMF (1 drop)

  • 5-Amino-2,4-difluorobenzonitrile HCl (1.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Dry DCM or THF.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid in dry DCM under

    
    . Add Oxalyl Chloride dropwise at 0°C, followed by catalytic DMF. Stir 1h at RT until bubbling ceases (Acid Chloride formation).
    
  • Evaporation (Optional but Recommended): Concentrate to remove excess Oxalyl Chloride/HCl to prevent side reactions. Redissolve in dry THF.

  • Coupling: In a separate flask, suspend the Aniline HCl salt in THF. Add Pyridine (or DIPEA). The solution should clear as the free base forms.

  • Addition: Add the Acid Chloride solution to the Aniline mixture dropwise at 0°C.

  • Reaction: Warm to RT and stir. Heating to 50°C may be required due to the aniline's low reactivity.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol B: Safe Free-Basing (Isolation)

Use this if you need to store the free base or use it in sensitive metal-catalyzed reactions.

  • Suspend 5-Amino-2,4-difluorobenzonitrile HCl in EtOAc .

  • Add Sat. NaHCO₃ (Do not use NaOH; strong hydroxide can hydrolyze the nitrile or displace fluorine).

  • Stir vigorously for 30 mins until the solid dissolves into the organic layer.

  • Separate layers. Wash organic layer with Brine.

  • Dry over

    
     and concentrate at low temperature (<40°C).
    
    • Note: The free base is stable but should be stored cold to prevent slow self-condensation.

Part 4: Reactivity & Selectivity Map

Understanding the electronic "terrain" of the molecule is crucial for avoiding side reactions.

ReactivityMap Center 5-Amino-2,4-difluorobenzonitrile NH2 5-Amino Group (-NH2) Problem: Deactivated by EWGs Status: Weak Nucleophile Center->NH2 CN 1-Cyano Group (-CN) Effect: Strong EWG Role: Activates C-4 for SNAr Center->CN F4 4-Fluoro Group (-F) Position: Para to CN Risk: High SNAr Susceptibility Center->F4 Leaving Group F2 2-Fluoro Group (-F) Position: Ortho to CN Risk: Moderate SNAr Susceptibility Center->F2 CN->NH2 Deactivates (Meta) CN->F4 Activates (Para)

Caption: Electronic map showing the deactivation of the amine (Target) and activation of the C-4 Fluorine (Side-Reaction Risk).

Part 5: Data Summary

PropertyValue / BehaviorImplication for Protocol
Form Hydrochloride SaltMust add ≥1.0 eq base to react.
Amine Nucleophilicity Very LowRequires Acid Chloride, HATU, or Heat.
pKa (Conjugate Acid) Est.[2] < 2.0Will not protonate easily; remains free base in weak acid.
SNAr Susceptibility High at C-4 (Para to CN)Avoid strong nucleophiles (

,

) and alcohols.
Solubility Polar (Salt), Non-polar (Base)Use DMF/DMAc for coupling to keep everything in solution.

References

  • BenchChem. (2025). Strategies to overcome poor reactivity of electron-deficient anilines. Retrieved from

  • Organic Chemistry Portal. (2021). Amide bond formation: beyond the myth of coupling reagents. Retrieved from

  • National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

  • Smolecule. (2023). Nucleophilic Aromatic Substitution Reactions of 2,4-Difluorobenzonitrile.[1][3] Retrieved from

  • Growingscience. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from

Sources

Optimization

Best practices for monitoring the progress of reactions involving 5-Amino-2,4-difluorobenzonitrile hydrochloride by HPLC

Status: Active Operator: Senior Application Scientist Topic: HPLC Method Development & Troubleshooting for Fluorinated Benzonitrile Intermediates Core Method Development (SOP) Executive Summary: Monitoring reactions invo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: HPLC Method Development & Troubleshooting for Fluorinated Benzonitrile Intermediates

Core Method Development (SOP)

Executive Summary: Monitoring reactions involving 5-Amino-2,4-difluorobenzonitrile hydrochloride requires a robust HPLC method that accounts for two critical factors: the hydrochloride salt equilibrium and the electronegativity of the fluorine substituents . Unlike simple anilines, the difluoro-substitution pattern reduces the basicity of the amine, while the nitrile group adds polarity.

The following Standard Operating Procedure (SOP) is designed to prevent common artifacts such as peak splitting (salt dissociation) and retention drift.

Recommended Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (End-capped) or PFP (Pentafluorophenyl) C18: Standard robustness. PFP: Superior selectivity for halogenated aromatics via

and dipole-dipole interactions [1, 2].
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard analytical scale. Sub-2 µm is acceptable for UHPLC but increases backpressure risks with crude reaction mixtures.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA (pH ~2) ensures the amine remains fully protonated (

), preventing "free base vs. salt" peak splitting [3].
Mobile Phase B Acetonitrile (MeCN) + 0.05% TFAMeCN provides lower backpressure than Methanol. TFA matches the ionic strength of MP-A to stabilize the baseline.
Gradient 5% B to 95% B over 10-15 minGeneric scouting gradient. The polar salt will elute early; hydrophobic products (e.g., from SnAr substitutions) will elute later.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (Primary) & 220 nm (Secondary)The benzonitrile chromophore is strong at 254 nm. 220 nm aids in detecting non-aromatic byproducts but may show solvent noise.
Column Temp 30°C - 40°CElevated temperature improves mass transfer and sharpens amine peaks.

Sample Preparation & Quenching Workflow

The Critical Step: Direct injection of reaction mixtures (often in DMF, DMSO, or NMP) leads to solvent effects (broad peaks) and precipitation. You must "quench and dilute" to match the mobile phase.

Workflow Diagram (DOT)

SamplePrep React Reaction Mixture (DMSO/DMF + Base) Aliquot Take 50 µL Aliquot React->Aliquot Sampling Quench Quench/Dilute (950 µL 50:50 MeCN:H2O) Aliquot->Quench Homogenization Filter Filter (0.2 µm PTFE) Quench->Filter Remove Precipitate Inject HPLC Injection Filter->Inject Analysis

Caption: Figure 1. Standardized "Quench & Dilute" workflow to prevent column clogging and solvent mismatch peaks.

Protocol Steps:

  • Sampling: Withdraw 20–50 µL of the reaction mixture.

  • Quenching: Dispense into a vial containing 950 µL of 50:50 Water:Acetonitrile .

    • Why? High organic content ensures the organic starting materials dissolve, while the water content prevents salt precipitation and matches the initial HPLC gradient conditions.

  • Clarification: Vortex for 10 seconds. If the solution is cloudy (inorganic salts from the reaction, e.g., KCl, NaCl), filter through a 0.2 µm PTFE or Nylon syringe filter .

  • Injection: Inject 5–10 µL.

Troubleshooting Guide (FAQs)

Q1: I see two peaks for my starting material (5-Amino-2,4-difluorobenzonitrile). Is it degrading?

Diagnosis: Likely Salt Dissociation . The hydrochloride salt is in equilibrium with the free base. If your mobile phase pH is near the pKa of the aniline (approx pKa 2–4 due to fluorine electron withdrawal), the species will split into two peaks or appear as a broad "saddle" [3].

Solution:

  • Buffer Strength: Ensure you are using 0.1% TFA or Formic Acid in both Mobile Phase A and B. This forces the equilibrium entirely to the protonated form (

    
    ).
    
  • Check Sample Diluent: Ensure your sample diluent is not highly basic. If the reaction uses TEA or DIPEA, neutralize the aliquot with excess acid in the diluent.

Q2: The peak for the amine is tailing significantly (Asymmetry > 1.5).

Diagnosis: Silanol Interactions . Residual silanols on the silica support interact with the positively charged amine nitrogen.

Solution:

  • Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites) if using a high pH resistant column.

  • Ionic Strength: Increase buffer concentration (e.g., use 10-20 mM Ammonium Formate instead of just 0.1% Formic Acid).

  • Column Switch: Switch to a "Base-Deactivated" (BD) or charged-surface hybrid (CSH) column designed for basic compounds.

Q3: I am monitoring a Nucleophilic Aromatic Substitution (SnAr) reaction, but the mass balance is poor (Area% does not sum to 100% of expected mass).

Diagnosis: Response Factor Differences or Precipitation .

  • Hypochromicity: The product (where Fluorine is replaced by a nucleophile) likely has a different extinction coefficient than the starting material. You cannot assume 1:1 UV response.

  • Oligomers: Fluorinated nitriles can sometimes form insoluble oligomers or hydrolyze to amides (loss of -CN signal) which might elute in the void volume or not at all.

Solution:

  • Calibrate with isolated standards of both Starting Material (SM) and Product to determine Relative Response Factors (RRF).

  • Check the HPLC void volume (t0) for unretained hydrolysis products (e.g., the benzamide derivative).

Advanced Logic: Reaction Monitoring Decision Tree

Use this logic flow to diagnose spectral anomalies during reaction monitoring.

Troubleshooting Start Issue Detected Split Split/Broad Peaks? Start->Split Drift Retention Time Drift? Start->Drift Ghost Ghost Peaks? Start->Ghost CheckPH Check Mobile Phase pH (Is it < 3.0?) Split->CheckPH AddTFA Add 0.1% TFA to MP A & B CheckPH->AddTFA No Equil Check Equilibration Time Drift->Equil Temp Thermostat Column (Set to 40°C) Equil->Temp Variable Blank Run Solvent Blank Ghost->Blank Clean Wash Column (High Organic) Blank->Clean Peaks Persist

Caption: Figure 2. Troubleshooting logic for common HPLC anomalies involving amine salts.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]

  • Chromatography Forum. (2004).[1] Amine hydrochloride in HPLC - Troubleshooting Peak Splitting. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 5-Amino-2,4-difluorobenzonitrile hydrochloride is a key building block, valued for it...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 5-Amino-2,4-difluorobenzonitrile hydrochloride is a key building block, valued for its unique electronic and structural properties conferred by the interplay of its amine, nitrile, and difluoro-aromatic functionalities.[1] The successful synthesis and application of this intermediate hinge on its unambiguous characterization. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering a comparative framework and actionable experimental protocols for researchers in the field.

The Analytical Imperative: Beyond a Simple Spectrum

Confirming the identity of a synthesized compound like 5-Amino-2,4-difluorobenzonitrile hydrochloride is not merely a procedural step; it is a self-validating system that underpins the integrity of all subsequent research. A combination of NMR and MS provides a multi-faceted view of the molecule, from the connectivity of its atoms to its exact mass, ensuring that the material in the vial is indeed the material on the label.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2][3] For a molecule with protons, carbons, and fluorine atoms, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) provides a comprehensive picture. The presence of two fluorine atoms makes ¹⁹F NMR particularly insightful, as this nucleus is 100% naturally abundant and highly sensitive to its electronic environment.[4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Amino-2,4-difluorobenzonitrile hydrochloride in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the amine protons. The hydrochloride salt form means the amino group will be protonated (-NH₃⁺), and its protons may exchange with residual water in the solvent, potentially broadening the signal.

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments.

    • H-3: This proton is ortho to a fluorine atom (F-2) and meta to another fluorine atom (F-4). It will appear as a doublet of doublets due to coupling with H-6 and the nearby fluorine atoms.

    • H-6: This proton is ortho to the amino group and meta to a fluorine atom (F-4). It will also likely appear as a complex multiplet, a doublet of doublets, due to coupling to H-3 and the fluorine at position 4.

  • Amine Protons (-NH₃⁺): These protons will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and temperature.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reveal seven distinct carbon signals. A key feature will be the splitting of carbon signals due to coupling with the directly attached or nearby fluorine atoms (C-F coupling).

  • C-F Bonds (C-2 and C-4): These carbons will exhibit large one-bond C-F coupling constants (¹J_CF), appearing as doublets.

  • Other Aromatic Carbons: Carbons adjacent to the fluorinated positions (C-1, C-3, C-5) will show smaller two- or three-bond C-F couplings (²J_CF, ³J_CF), also resulting in splitting.

  • Nitrile Carbon (-CN): This carbon typically appears in the 115-120 ppm range and may also show small C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environments.[7][8]

  • F-2 and F-4: Two distinct signals are expected for the two fluorine atoms. Each signal will be split into a doublet by the other fluorine atom (F-F coupling). Further splitting will be observed due to coupling with the nearby aromatic protons (H-F coupling). The wide chemical shift range of ¹⁹F NMR makes signal overlap unlikely.[6]

Summary of Expected NMR Data
NucleusPositionExpected Chemical Shift (ppm) (in DMSO-d₆)Expected MultiplicityCoupling Constants (Hz)
¹HH-3~7.5 - 7.8ddJ_HH, J_HF
¹HH-6~7.2 - 7.5ddJ_HH, J_HF
¹H-NH₃⁺Broad singlet, variables (broad)N/A
¹³CC-CN~115 - 120t³J_CF
¹³CC-1~100 - 110mJ_CF
¹³CC-2~160 - 165d¹J_CF > 240
¹³CC-3~110 - 115d²J_CF
¹³CC-4~155 - 160d¹J_CF > 240
¹³CC-5~140 - 145mJ_CF
¹⁹FF-2~(-110) - (-130)dJ_FF
¹⁹FF-4~(-100) - (-120)dJ_FF

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 5-Amino-2,4-difluorobenzonitrile hydrochloride and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is the method of choice for this compound due to its polarity and the presence of a basic amino group that is readily protonated.[9][10] ESI is a "soft" ionization technique that typically yields the intact molecular ion with minimal fragmentation, which is ideal for confirming the molecular weight.[11][12]

Expected Mass Spectrum

In positive ion mode ESI-MS, the compound will be detected as the protonated molecule, [M+H]⁺. The hydrochloride counter-ion will not be observed.

  • Molecular Formula (Free Base): C₇H₄F₂N₂

  • Molecular Weight (Monoisotopic): 154.03 Da

  • Expected [M+H]⁺ ion: m/z 155.04

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

By selecting the [M+H]⁺ ion (m/z 155.04) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This provides valuable structural information.

A plausible fragmentation pathway for the [M+H]⁺ ion of 5-Amino-2,4-difluorobenzonitrile would involve the loss of small, stable neutral molecules. Common losses from aromatic nitriles include HCN.[13]

Summary of Expected Mass Spectrometry Data
IonFormulaCalculated m/zInterpretation
[M+H]⁺[C₇H₅F₂N₂]⁺155.04Protonated molecular ion
[M+H - HCN]⁺[C₆H₄F₂N]⁺128.03Loss of hydrogen cyanide
[M+H - HF]⁺[C₇H₄FN₂]⁺135.04Loss of hydrogen fluoride
Experimental Protocol: LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

  • Analysis: Inject a small volume of the sample. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-300).

  • MS/MS Analysis: Perform a product ion scan on the precursor ion at m/z 155.04 to obtain the fragmentation spectrum.

Visualizing the Analytical Workflow and Fragmentation

To better illustrate the process, the following diagrams outline the analytical workflow and a plausible fragmentation pathway.

analytical_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 5-Amino-2,4-difluorobenzonitrile Hydrochloride NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sample->NMR MS LC-MS (ESI) (MS and MS/MS) Sample->MS NMR_Data NMR Spectra (Shifts, Couplings) NMR->NMR_Data MS_Data Mass Spectra (m/z, Fragments) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for structural elucidation.

fragmentation_pathway parent [M+H]⁺ m/z = 155.04 frag1 [M+H - HCN]⁺ m/z = 128.03 parent->frag1 - HCN frag2 [M+H - HF]⁺ m/z = 135.04 parent->frag2 - HF

Caption: Predicted MS/MS fragmentation pathway.

Comparison with Alternative Analytical Techniques

While NMR and MS are the primary tools for structural confirmation, other techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. For 5-Amino-2,4-difluorobenzonitrile hydrochloride, one would expect to see characteristic stretches for the -NH₃⁺ group, the C≡N (nitrile) bond (around 2210-2280 cm⁻¹), and C-F bonds.[2][14]

  • Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which can be used to confirm the empirical formula of the compound.

  • High-Performance Liquid Chromatography (HPLC): While not a structure elucidation technique on its own, HPLC is invaluable for assessing the purity of the compound, which is a critical piece of information for any subsequent application.

By integrating data from NMR and mass spectrometry, and supplementing with information from other techniques where necessary, researchers can confidently confirm the structure and purity of 5-Amino-2,4-difluorobenzonitrile hydrochloride, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC.
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... - ResearchGate.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). Royal Society of Chemistry.
  • Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection | Analytical Chemistry - ACS Publications.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
  • Multinuclear NMR Spectroscopy. University of the West Indies.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC.
  • Electrospray Ionization - Creative Proteomics.
  • 2.30 Electrospray Mass Spectrometry - UVic. University of Victoria.
  • Video: Electrospray Ionization (ESI) Mass Spectrometry - JoVE. JoVE.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.
  • (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. Royal Society of Chemistry.
  • 5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9. MilliporeSigma.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online.
  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... - ResearchGate.
  • 2097912-81-5|5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride|BLD Pharm. BLD Pharm.
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. BenchChem.
  • A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies - Benchchem. BenchChem.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • 4-Amino-2,5-difluorobenzonitrile - Chem-Impex. Chem-Impex.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Hovione.
  • 5-Chloro-2,4-difluorobenzonitrile - Fluorochem. Fluorochem.
  • 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem. PubChem.

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Comparative

Comparison of the reactivity of 5-Amino-2,4-difluorobenzonitrile hydrochloride with its isomers

The following guide provides an in-depth technical analysis of 5-Amino-2,4-difluorobenzonitrile hydrochloride , comparing its reactivity profile against its structural isomers. This document is designed for researchers i...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Amino-2,4-difluorobenzonitrile hydrochloride , comparing its reactivity profile against its structural isomers. This document is designed for researchers in medicinal chemistry and process development.

[1]

Executive Summary: The "Meta-Amino" Advantage

5-Amino-2,4-difluorobenzonitrile (CAS: 2089258-01-3 for HCl salt) represents a unique "push-pull" aromatic scaffold. Unlike its ortho- or para-amino isomers, the amino group at the C5 position is meta to the nitrile group. This specific topology preserves the electron-withdrawing power of the nitrile, maintaining the electrophilicity of the aromatic ring while providing a nucleophilic handle (NH₂) that is electronically decoupled from the nitrile's resonance system.[1]

This guide compares the target compound with its two primary commercially relevant isomers:

  • Isomer A: 4-Amino-2,5-difluorobenzonitrile (Amino para to Nitrile)

  • Isomer B: 2-Amino-4,5-difluorobenzonitrile (Amino ortho to Nitrile)

Structural & Electronic Profile

The Isomer Matrix

The reactivity of these isomers is governed by the interplay between the Nitrile (CN) , Fluorine (F) , and Amino (NH₂) groups.[1]

FeatureTarget: 5-Amino-2,4-difluoro Isomer A: 4-Amino-2,5-difluoro Isomer B: 2-Amino-4,5-difluoro
NH₂ Position relative to CN Meta (C5) Para (C4)Ortho (C2)
Electronic Interaction Inductive only (No resonance with CN)Strong Resonance Donation into CNResonance Donation + H-Bonding
Nitrile Electrophilicity High (Retained)Low (Deactivated by resonance)Moderate (Deactivated + Steric)
Dominant SNAr Site C4-Fluorine (Para to CN)C2-Fluorine (Ortho to CN)C4-Fluorine (Para to CN)
Predicted pKa (NH₃⁺) ~2.5 - 3.0 (Lower basicity)~3.5 - 4.0 (Higher basicity)~2.0 - 2.5 (Ortho effect)
Reactivity Visualization

The following diagram maps the electronic vectors that dictate the reactivity of the 5-amino isomer compared to the 4-amino isomer.

ReactivityMap Target 5-Amino-2,4-difluorobenzonitrile (Target) CN_Target Nitrile (CN) Electron Withdrawing Target->CN_Target Meta Relationship (No Resonance) NH2_Target Amino (NH2) Electron Donating Target->NH2_Target IsomerA 4-Amino-2,5-difluorobenzonitrile (Isomer A) CN_IsoA Nitrile (CN) IsomerA->CN_IsoA NH2_IsoA Amino (NH2) IsomerA->NH2_IsoA F4_Target C4-Fluorine Leaving Group CN_Target->F4_Target Activates (Para) NH2_Target->F4_Target Deactivates (Ortho) NH2_IsoA->CN_IsoA Strong Resonance (Deactivates CN)

Caption: Comparative electronic vectors. Note how the Target (5-Amino) maintains Nitrile activation, whereas Isomer A (4-Amino) suffers from strong resonance deactivation.

Detailed Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr)

The most critical application of these scaffolds is the displacement of a fluorine atom by a nucleophile (e.g., amines, alkoxides).

  • 5-Amino-2,4-difluorobenzonitrile (Target):

    • Regioselectivity: The C4-Fluorine is para to the activating Nitrile group. The C2-Fluorine is ortho .

    • Effect of NH₂: The amino group at C5 is ortho to the C4-F and para to the C2-F. Electron donation from NH₂ deactivates both positions, but the strong para-activation from CN on C4 usually dominates.

    • Outcome: SNAr occurs preferentially at C4 , but reaction rates are slower than in 2,4-difluorobenzonitrile due to the NH₂ deactivation.[1]

  • 4-Amino-2,5-difluorobenzonitrile (Isomer A):

    • Deactivation: The amino group is para to the nitrile. This "push-pull" system pumps electron density directly into the nitrile, significantly reducing the electrophilicity of the entire ring.[1]

    • Outcome: This isomer is extremely sluggish in SNAr reactions. Forcing conditions are often required.

Nitrile Chemistry (Pinner / Hydrolysis)
  • Target: Because the amino group is meta, it does not conjugate with the nitrile.[1] The nitrile carbon remains electron-deficient and susceptible to nucleophilic attack (e.g., hydrolysis to amide/acid or Pinner reaction to amidines).

  • Isomer A: The resonance donation (

    
    ) renders the nitrile carbon less electrophilic, making hydrolysis difficult.
    

Experimental Protocols

Handling the Hydrochloride Salt

The 5-Amino-2,4-difluorobenzonitrile is supplied as a hydrochloride salt (HCl) to improve stability and solubility.

  • Solubility: Soluble in water, DMSO, and Methanol.[1] Sparingly soluble in DCM/EtOAc.

  • Free-Basing Step: Before using in nucleophilic reactions (where the amine acts as a nucleophile) or organometallic couplings, the salt must be neutralized.

    • Protocol: Suspend 1.0 eq of salt in EtOAc. Add 1.2 eq of saturated aqueous NaHCO₃. Stir vigorously for 30 min. Separate organic layer, dry over Na₂SO₄, and concentrate.[1][2]

Protocol: Regioselective SNAr Displacement

This protocol describes the displacement of the C4-fluorine by a secondary amine (e.g., morpholine), a common workflow in kinase inhibitor synthesis.[1]

Reagents:

  • 5-Amino-2,4-difluorobenzonitrile (Free base)

  • Morpholine (1.1 eq)

  • DIPEA (2.0 eq)

  • Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step:

  • Setup: In a pressure vial, dissolve 5-Amino-2,4-difluorobenzonitrile (1.0 mmol) in anhydrous DMSO (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by Morpholine (1.1 mmol).

  • Reaction: Seal the vial and heat to 100 °C for 12–16 hours.

    • Note: The high temperature is required because the C5-amino group deactivates the ring compared to the simple 2,4-difluoro parent.[1]

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to [M - F + Morpholine]⁺.

  • Workup: Cool to RT. Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with water.

  • Expected Product: 5-Amino-2-fluoro-4-morpholinobenzonitrile.

Protocol: Sandmeyer-Type Iodination

Converting the amino group to an iodine allows for subsequent Suzuki/Sonogashira couplings.

Step-by-Step:

  • Diazotization: Dissolve the HCl salt (1 mmol) in 6M HCl (5 mL) at -5 °C. Add NaNO₂ (1.1 mmol) in water dropwise. Stir for 20 min.

  • Substitution: Add a solution of KI (1.5 mmol) in water dropwise.

  • Workup: Allow to warm to RT. Extract with EtOAc. Wash with Na₂S₂O₃ (to remove iodine) and brine.

  • Caution: The 2,4-difluoro substitution pattern can make the diazonium intermediate unstable; keep strictly below 0 °C.

Data Summary Table

Property5-Amino-2,4-difluoro (Target)4-Amino-2,5-difluoroNotes
SNAr Reactivity ModerateLowTarget activated by para-CN
Nitrile Hydrolysis FacileDifficultMeta-amino vs Para-amino effect
Acidity (pKa of Ar-NH₃⁺) ~2.8~3.8Target is less basic due to ortho-F
Melting Point 105–110 °C (Free base)95–99 °C
Primary Use Kinase Inhibitor CorePolymer/Dye SynthesisTarget used for heterocycle fusion

Decision Tree for Isomer Selection

SelectionTree Start Select Starting Material Q1 Do you need to displace a Fluorine? Start->Q1 Q2 Is the Nitrile group the reaction center? Q1->Q2 No (Amine reaction only) Target Use 5-Amino-2,4-difluoro (Activated for S_NAr at C4) Q1->Target Yes (S_NAr needed) Target2 Use 5-Amino-2,4-difluoro (CN is electrophilic) Q2->Target2 Yes (Hydrolysis/Pinner) IsomerA Use 4-Amino-2,5-difluoro (CN is deactivated) Q2->IsomerA No (Stable CN needed)

Caption: Selection logic based on synthetic requirements. The 5-amino isomer is preferred for multi-step heterocycle synthesis involving SNAr.

References

  • BenchChem. Comparative Guide to 2-Amino-3,5-difluorobenzonitrile and Isomers. (Accessed 2025).[3][4][5] Link

  • Sigma-Aldrich. Product Specification: 5-Amino-2-chloro-4-fluorobenzonitrile and related difluoro isomers.Link

  • Journal of Chemical Research. Synthesis of Amino-difluorobenzonitriles and Sandmeyer Reactions. (2024).[6][7] Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 5-Amino-2,4-difluorobenzonitrile.Link

  • Organic Process Research & Development. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in 2,4-Difluoronitrobenzene. (2014).[6] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-2,4-difluorobenzonitrile Hydrochloride

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical was...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 5-Amino-2,4-difluorobenzonitrile hydrochloride, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of our environment.

Disclaimer: This guide is based on the chemical properties of structurally similar compounds and general guidelines for halogenated organic waste. Always consult the specific Safety Data Sheet (SDS) for the exact product you are using and your institution's Environmental Health and Safety (EHS) office for local regulations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 5-Amino-2,4-difluorobenzonitrile hydrochloride is paramount. Based on data from structurally related compounds like 4-Amino-2,5-difluorobenzonitrile, this substance should be handled as a hazardous material.

Key Hazards:

  • Toxicity: Can be toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Issues: May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following should be considered mandatory when handling this compound or its waste:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[4][5]To prevent skin contact, which can cause irritation and potential dermal toxicity.[1]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary if there is a splash hazard.[2]To protect against serious eye irritation from dust particles or splashes.[1][2]
Skin and Body A lab coat or a chemical-resistant suit.[4]To protect the skin from accidental contact.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dust formation is unavoidable, a particle respirator may be needed.[5]To avoid inhalation of dust, which can cause respiratory irritation and potential toxicity.[1][2]

Waste Characterization and Segregation: A Critical First Step

Proper disposal begins with accurate waste characterization. 5-Amino-2,4-difluorobenzonitrile hydrochloride is a halogenated organic compound due to the presence of fluorine atoms attached to a carbon-based structure.[6][7] This classification is critical and dictates the entire disposal pathway.

Core Principle of Segregation:

  • DO NOT mix halogenated organic waste with non-halogenated organic waste.[7][8]

  • Why? Non-halogenated waste streams are often reprocessed for fuel. The combustion of halogenated compounds, like this one, can produce highly toxic and corrosive byproducts, such as hydrogen fluoride and chlorinated dioxins if not done in a specialized incinerator.[8] Mixing these waste streams complicates disposal, increases costs, and poses a significant environmental and health risk.[7]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of 5-Amino-2,4-difluorobenzonitrile hydrochloride waste.

Step 1: Containerization
  • Select the Right Container: Use a dedicated, leak-proof container that is chemically compatible with the waste. Whenever possible, use the original container.[2][9]

  • Labeling is Non-Negotiable: The container must be clearly labeled as "Hazardous Waste" and should include:

    • The full chemical name: "5-Amino-2,4-difluorobenzonitrile hydrochloride"

    • The words "Halogenated Organic Waste"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Keep it Closed: The container must be sealed at all times, except when adding waste.[2][9][10] This prevents the release of vapors and protects against spills.

Step 2: On-site Accumulation and Storage
  • Point of Generation: Waste should be stored at or near where it is generated in what is known as a Satellite Accumulation Area (SAA).[9]

  • Storage Conditions: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids or bases.[2][10][11]

  • Secondary Containment: It is best practice to keep the waste container in a secondary container to mitigate any potential leaks or spills.

Step 3: Arranging for Final Disposal
  • Engage a Licensed Professional: The disposal of this hazardous waste must be handled by a licensed and certified professional waste disposal service.[5][12] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[2][4][5]

  • Provide a Detailed Description: When arranging for pickup, provide a comprehensive description of the waste, including its chemical composition and known hazards.[12]

Step 4: Recommended Disposal Method - High-Temperature Incineration

The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration.[6][12]

  • Why Incineration? The carbon-fluorine bond is exceptionally strong.[6] High-temperature incineration in a specialized facility ensures the complete destruction of the molecule. These incinerators are equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride.[5][12]

  • Landfill is Not a Solution: Disposing of this type of "forever chemical" in a hazardous waste landfill only contains the substance temporarily and does not eliminate the long-term environmental threat.[6]

Spill and Emergency Procedures

Accidents can happen, and preparedness is key.

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[2][5]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[2][12] For liquid spills, use an appropriate absorbent material.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse.[12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][10] Seek medical attention if irritation persists.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[3][10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2,4-difluorobenzonitrile hydrochloride.

G cluster_prep Preparation & Characterization cluster_collection Collection & Segregation cluster_storage On-Site Storage cluster_disposal Final Disposal start Waste Generated: 5-Amino-2,4-difluorobenzonitrile HCl assess Assess Hazards (Toxic, Irritant) start->assess ppe Don Appropriate PPE assess->ppe characterize Characterize as 'Halogenated Organic Waste' ppe->characterize segregate Segregate from Non-Halogenated Waste characterize->segregate container Select & Label Compatible Container seal Keep Container Sealed container->seal segregate->container store Store in Secure SAA (Cool, Dry, Ventilated) contact Contact Licensed Waste Disposal Service store->contact seal->store transport Arrange for Pickup & Transport contact->transport incinerate High-Temperature Incineration transport->incinerate

Caption: Workflow for the proper disposal of 5-Amino-2,4-difluorobenzonitrile hydrochloride.

References

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, August 20). Angene Chemical. Retrieved from [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. (n.d.). RiskAssess. Retrieved from [Link]

  • Material Safety Data Sheet. (2009, May 26).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). EPA NEPS. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (n.d.). EPA. Retrieved from [Link]

  • Chemical Hazards.pdf. (n.d.). OSHA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Retrieved from a generic hazardous waste management provider.

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